(2-Amino-4-methoxyphenyl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRVVOQVTLZCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666719 | |
| Record name | (2-Amino-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187731-65-3 | |
| Record name | (2-Amino-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: (2-Amino-4-methoxyphenyl)methanol (CAS 187731-65-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-methoxyphenyl)methanol, with the CAS number 187731-65-3, is a substituted benzyl alcohol derivative. Its chemical structure, featuring an amino group and a methoxy group on the aromatic ring, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The presence of multiple functional groups—a primary amine, a hydroxyl group, and a methoxy ether—offers several sites for chemical modification, allowing for the exploration of a diverse chemical space in drug discovery programs. This document provides a comprehensive overview of the available technical data for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties have been aggregated from various chemical databases.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 187731-65-3 | [1][2] |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-AMINO-4-METHOXYBENZYL ALCOHOL, Benzenemethanol, 2-amino-4-methoxy- | [1] |
| Computed XLogP3 | 0.9 | [1][2] |
| Topological Polar Surface Area | 55.5 Ų | [1][2] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 |
Synthesis and Experimental Protocols
Hypothetical Experimental Workflow: Synthesis of this compound
Caption: Hypothetical synthesis workflow for this compound.
Detailed Methodology for a Precursor Synthesis: 2-Amino-4-methoxybenzoic acid
A detailed experimental protocol for the synthesis of 2-amino-4-methoxybenzoic acid, a potential precursor, has been reported.[3] The procedure involves the hydrogenation of 4-methoxy-2-nitrobenzoic acid.
-
Reaction: 4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol) is dissolved in methanol (80 mL).
-
Catalyst: 10% Palladium on activated carbon (300 mg) is added to the solution.
-
Conditions: The mixture is hydrogenated at room temperature and atmospheric pressure for 18 hours.
-
Work-up: The reaction mixture is filtered through diatomaceous earth to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the product.
-
Yield: This procedure reportedly yields 2.50 g (100%) of 2-amino-4-methoxybenzoic acid as a colorless solid.[3]
The subsequent reduction of the carboxylic acid to the corresponding benzyl alcohol would be required to obtain the target compound.
Spectroscopic Data
Specific, experimentally-derived spectroscopic data for this compound are not widely available in peer-reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aromatic protons (likely 3 distinct signals in the range of 6.0-7.5 ppm).- Methylene protons (-CH₂OH) as a singlet or doublet (approx. 4.5 ppm).[4]- Hydroxyl proton (-OH) as a broad singlet (variable chemical shift).[5][6]- Amino protons (-NH₂) as a broad singlet (variable chemical shift).[5]- Methoxy protons (-OCH₃) as a singlet (approx. 3.7-3.8 ppm). |
| ¹³C NMR | - Aromatic carbons (6 signals in the range of 100-160 ppm).[7][8]- Methylene carbon (-CH₂OH) (approx. 60-65 ppm).[4][9]- Methoxy carbon (-OCH₃) (approx. 55 ppm).[10] |
| IR Spectroscopy | - O-H stretch (broad, ~3200-3600 cm⁻¹).[11][12]- N-H stretches (two bands for primary amine, ~3300-3500 cm⁻¹).[5][11][13][14]- C-H stretches (aromatic and aliphatic).- C=C stretches (aromatic, ~1450-1600 cm⁻¹).- C-O stretch (~1000-1250 cm⁻¹).- C-N stretch (~1250-1335 cm⁻¹).[13] |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 153.- Fragmentation patterns may include loss of -OH (m/z = 136), -CH₂OH (m/z = 122), and potentially rearrangement products.[1][15][16][17] |
Applications in Drug Development
Currently, there is a lack of specific, published data detailing the use of this compound as a key intermediate or pharmacological scaffold in drug development. However, the structural motifs present in this molecule are of interest in medicinal chemistry. The aminobenzyl alcohol core is found in various biologically active compounds. Substituted aromatic rings are common features in molecules designed to interact with specific biological targets. The potential for this compound to serve as a "privileged scaffold" is an area for future investigation.[18][19]
Biological Activity and Signaling Pathways
There is no direct evidence in the reviewed literature to associate this compound with any specific biological activity or signaling pathway. General searches for modulators of common pathways such as the Wnt or ERK signaling pathways did not identify this specific compound.[20][21][22][23][24][25][26][27][28] Therefore, no signaling pathway diagrams can be provided at this time. The biological activity of this compound remains an area for future research.
Conclusion
This compound is a chemical entity with potential for applications in organic synthesis and medicinal chemistry. This technical guide has summarized the available chemical and physical data. While a plausible synthetic route can be proposed, a detailed experimental protocol and comprehensive spectroscopic characterization are not yet available in the public domain. Furthermore, the biological activity and potential applications in drug development for this specific compound have not been documented. This presents an opportunity for researchers to explore the synthesis, characterization, and biological evaluation of this compound and its derivatives.
References
- 1. organic chemistry - How Does Benzyl Alcohol Produce a Peak at m/z = 79? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. This compound | C8H11NO2 | CID 45090899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr spectroscopy - Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. 2-Aminobenzyl alcohol(5344-90-1) 13C NMR [m.chemicalbook.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. hil8_sln.html [ursula.chem.yale.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragmentation of different functional groups | PPTX [slideshare.net]
- 17. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 18. mdpi.com [mdpi.com]
- 19. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological inhibitors of the ERK signaling pathway: application as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small molecule modulators of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Small molecules in Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 26. researchgate.net [researchgate.net]
- 27. medchemexpress.com [medchemexpress.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-amino-4-methoxybenzyl alcohol (CAS No: 187731-65-3). The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. All quantitative data is presented in structured tables for ease of reference. Furthermore, a detailed experimental protocol for a plausible synthetic route and subsequent analysis is provided, accompanied by a logical workflow diagram generated using Graphviz.
Core Properties and Identifiers
2-Amino-4-methoxybenzyl alcohol, also known as (2-Amino-4-methoxyphenyl)methanol, is an aromatic amino alcohol. Its structure incorporates a primary amine, a methoxy group, and a primary alcohol functional group on a benzene ring. These features make it a versatile building block in organic synthesis, potentially for novel pharmaceutical compounds.
Table 1-1: Chemical Identifiers
| Identifier | Value | Citation |
| CAS Number | 187731-65-3 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 | [1] |
| InChIKey | AIRVVOQVTLZCFV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)CO)N | [1] |
Table 1-2: Physical Properties
| Property | Value | Citation |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 335.1 ± 27.0 °C (Predicted) | [2] |
| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | 40 g/L (at 25 °C) | |
| pKa | 14.28 ± 0.10 (Predicted) | [2] |
Table 1-3: Computed Chemical Properties
| Property | Value | Citation |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 153.078978594 Da | [1] |
| Topological Polar Surface Area | 55.5 Ų | [1] |
| Heavy Atom Count | 11 | |
| Complexity | 119 | [1] |
Experimental Protocols
While specific, peer-reviewed experimental protocols for the synthesis of 2-amino-4-methoxybenzyl alcohol are not extensively detailed in the literature, a highly plausible and effective method is the reduction of its nitro precursor, 4-methoxy-2-nitrobenzyl alcohol. This approach is analogous to well-established procedures for the synthesis of similar aminobenzyl alcohols.
Synthesis: Reduction of 4-methoxy-2-nitrobenzyl alcohol
This protocol describes the catalytic hydrogenation of 4-methoxy-2-nitrobenzyl alcohol to yield 2-amino-4-methoxybenzyl alcohol.
Materials and Reagents:
-
4-methoxy-2-nitrobenzyl alcohol
-
Palladium on carbon (5% Pd/C)
-
Methanol (reagent grade)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 4-methoxy-2-nitrobenzyl alcohol in methanol.
-
Catalyst Addition: Carefully add 5% palladium on carbon to the solution. The catalyst loading should be approximately 5-10% by weight relative to the starting material.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and maintain vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours at room temperature.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-amino-4-methoxybenzyl alcohol as a white to off-white solid.
Analytical Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Signals in the aromatic region (approx. δ 6.5-7.5 ppm).
-
Benzylic Protons (-CH₂OH): A singlet around δ 4.5 ppm.
-
Amine Protons (-NH₂): A broad singlet that can vary in chemical shift.
-
Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch (Alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.
-
C-O Stretch (Alcohol and Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 153.18).
Logical Workflow and Diagrams
No specific signaling pathways involving 2-amino-4-methoxybenzyl alcohol have been identified in the reviewed literature. The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical compound (2-Amino-4-methoxyphenyl)methanol, including its nomenclature, physicochemical properties, and a representative synthetic protocol.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational for research and development. The compound with the structure featuring an amino group and a hydroxymethyl group on a methoxy-substituted benzene ring is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions.
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 153.18 g/mol | PubChem[1] |
| Monoisotopic Mass | 153.078978594 Da | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | Guidechem[2] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[2] |
| Rotatable Bond Count | 2 | Guidechem[2] |
| Topological Polar Surface Area | 55.5 Ų | Guidechem[2] |
| pKa (Predicted) | 14.28 ± 0.10 | Guidechem[2] |
| Solubility (25 °C) | 40 g/L | Guidechem[2] |
Experimental Protocol: Synthesis
The synthesis of this compound can be achieved through the reduction of a suitable precursor. A common and effective method involves the catalytic hydrogenation of the corresponding nitro compound, 2-nitro-4-methoxybenzyl alcohol. This process reduces the nitro group to an amine without affecting the benzyl alcohol moiety.
Objective: To synthesize this compound from 2-nitro-4-methoxybenzyl alcohol.
Materials:
-
2-nitro-4-methoxybenzyl alcohol
-
Methanol (Reagent Grade)
-
Palladium on charcoal (10% Pd/C)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-4-methoxybenzyl alcohol in methanol.
-
Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 10% palladium on charcoal catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product with high purity.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow of the synthesis of this compound from its nitro precursor.
Caption: Synthetic route to this compound.
References
(2-Amino-4-methoxyphenyl)methanol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of the chemical compound (2-Amino-4-methoxyphenyl)methanol. Given the limited publicly available experimental data for this specific molecule, this guide combines known values with data from structurally similar compounds and outlines standard protocols for its thorough characterization. This information is crucial for researchers and professionals involved in drug development, chemical synthesis, and formulation.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and route of administration. Herein, we present the known aqueous solubility of this compound and an inferred profile in common organic solvents based on the properties of its structural analogs.
Quantitative Solubility Data
The aqueous solubility of this compound has been reported at a specific temperature. This value serves as a baseline for understanding its behavior in aqueous media.
Table 1: Quantitative Aqueous Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Water | 25 | 40 | [1] |
Inferred Solubility in Organic Solvents
Table 2: Qualitative Solubility of Structural Analogs of this compound
| Structural Analog | Solvent | Solubility |
| 2-(4-Methoxyphenyl)ethanol | Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Methanol | Soluble[2] | |
| 4-Methoxybenzyl alcohol | Water | Soluble |
| Chloroform | Soluble | |
| Ethyl Acetate | Soluble | |
| Alcohol | Freely Soluble | |
| Diethyl Ether | Freely Soluble |
Based on this information, it is reasonable to infer that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and acetone. Experimental verification is essential to confirm these inferred properties.
Stability Profile and Potential Degradation Pathways
Understanding the chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation products, which may impact its efficacy and safety. In the absence of specific stability studies for this compound, this section outlines potential degradation pathways based on the reactivity of its functional groups and data from related molecules.
Table 3: Potential Degradation Pathways of this compound
| Stress Condition | Functional Group(s) Involved | Potential Degradation Pathway | Potential Degradation Products |
| Oxidative | Amino, Benzyl Alcohol | Oxidation of the amino group; Oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid. | 2-Nitro-4-methoxyphenyl derivatives, (2-Amino-4-methoxyphenyl)formaldehyde, 2-Amino-4-methoxybenzoic acid |
| Hydrolytic (Acidic/Basic) | Methoxy Ether, Benzyl Alcohol | Ether cleavage under strong acidic conditions; Esterification/hydrolysis if reactive species are present. | 2-Amino-4-hydroxyphenyl derivatives |
| Photolytic | Aromatic Ring, Benzyl Alcohol | Photodegradation of the aromatic system; Photo-oxidation of the alcohol. | Ring-opened products, corresponding aldehyde or ketone |
| Thermal | Entire Molecule | Decomposition at elevated temperatures. | Smaller aromatic and aliphatic fragments |
Experimental Protocols
To enable researchers to determine the precise solubility and stability characteristics of this compound, the following sections detail standard experimental methodologies based on internationally recognized guidelines.
Solubility Determination Protocol (Adapted from OECD 105)
The flask method is a common and reliable technique for determining the solubility of a substance in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO) in a glass-stoppered flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase.
-
Quantification: Accurately withdraw a sample of the clear, saturated solution.
-
Analysis: Determine the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in grams per liter (g/L) or other appropriate units.
Stability Testing Protocol (Adapted from ICH Q1A(R2))
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Methodology:
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Identification: If significant degradation is observed, characterize the structure of the degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualized Workflow for Solubility and Stability Assessment
The following diagram, generated using the DOT language, illustrates a logical workflow for a comprehensive evaluation of the solubility and stability of a chemical compound such as this compound.
Caption: Workflow for assessing the solubility and stability of a chemical compound.
This comprehensive approach, combining known data, inferred properties from analogs, and standardized experimental protocols, provides a solid foundation for the scientific evaluation of this compound in a research and drug development context.
References
Spectroscopic and Methodological Profile of (2-Amino-4-methoxyphenyl)methanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for (2-Amino-4-methoxyphenyl)methanol (CAS No. 187731-65-3). The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound. Due to the limited availability of experimental spectra in public databases, this guide presents a combination of predicted spectroscopic data based on established principles and detailed, generalized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral theory and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | Ar-H (H6) |
| ~6.2-6.4 | m | 2H | Ar-H (H3, H5) |
| ~4.6 | s | 2H | -CH₂OH |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.5-4.5 | br s | 2H | -NH₂ |
| ~1.5-2.5 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158-160 | C4 (-OCH₃) |
| ~148-150 | C2 (-NH₂) |
| ~128-130 | C6 |
| ~115-120 | C1 |
| ~105-110 | C5 |
| ~98-102 | C3 |
| ~65 | -CH₂OH |
| ~55 | -OCH₃ |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |
| 1620-1580 | Strong | N-H bend (amine), Aromatic C=C stretch |
| 1500-1400 | Medium | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl C-O stretch (ether) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 900-675 | Medium-Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity | Assignment |
| 153 | High | Molecular Ion [M]⁺ |
| 136 | Medium | [M-OH]⁺ |
| 122 | High | [M-CH₂OH]⁺ |
| 107 | Medium | [M-CH₂OH, -CH₃]⁺ |
| 94 | Medium | [M-CH₂OH, -CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline corrections should be performed manually. For ¹H NMR, integrate the signals to determine proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the general structure of the analytical process.
Caption: Experimental workflow for the spectroscopic characterization.
Caption: High-level overview of the analytical process.
The Biological Potential of (2-Amino-4-methoxyphenyl)methanol Derivatives: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in the biological activities of various heterocyclic and aromatic compounds. Among these, derivatives of (2-Amino-4-methoxyphenyl)methanol represent a promising scaffold for the development of new drugs. While direct studies on the biological activities of derivatives synthesized specifically from this compound are limited in publicly available literature, extensive research on structurally similar methoxyphenyl and aminophenyl derivatives provides valuable insights into their potential antimicrobial, anti-inflammatory, and anticancer properties. This technical guide summarizes the synthesis, biological evaluation, and mechanistic pathways associated with analogous compounds, offering a foundational understanding for future research and development in this area.
Antimicrobial Activity of Structurally Similar Schiff Base Derivatives
Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a well-studied class of compounds with a broad spectrum of biological activities. Derivatives of aromatic amines, such as those structurally related to this compound, have demonstrated notable antimicrobial effects.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of Schiff base derivatives synthesized from para-aminophenol and various aldehydes, which serve as structural analogs. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.
| Compound ID | Aldehyde Precursor | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| PC1 | Benzaldehyde | Escherichia coli | 62.5 | 125 | [1] |
| Staphylococcus aureus | 62.5 | 125 | [1] | ||
| Candida albicans | 250 | - | [1] | ||
| PC2 | Anisaldehyde | Escherichia coli | 250 | 500 | [1] |
| Staphylococcus aureus | 62.5 | 125 | [1] | ||
| Candida albicans | 62.5 | - | [1] | ||
| PC3 | 4-Nitrobenzaldehyde | Escherichia coli | 250 | >500 | [1] |
| Staphylococcus aureus | 62.5 | 250 | [1] | ||
| Candida albicans | 125 | - | [1] | ||
| PC4 | Cinnamaldehyde | Escherichia coli | 62.5 | 250 | [1] |
| Staphylococcus aureus | >500 | >500 | [1] | ||
| Candida albicans | 125 | - | [1] |
Note: The above data is for Schiff bases derived from para-aminophenol, as direct antimicrobial data for this compound derivatives was not available.
Experimental Protocol: Antimicrobial Susceptibility Testing
1. Synthesis of Schiff Base Derivatives: A general method for the synthesis of Schiff bases involves the condensation reaction between an aromatic amine and an aldehyde.[2]
-
Materials: Aromatic amine (e.g., para-aminophenol), substituted benzaldehyde, absolute ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve equimolar amounts of the aromatic amine and the respective aldehyde in absolute ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
-
2. Determination of Minimum Inhibitory Concentration (MIC): The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Materials: Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi, 96-well microtiter plates, standardized microbial inoculum (0.5 McFarland standard), synthesized Schiff bases, and a positive control antibiotic.
-
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and solvent).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
3. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Procedure:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as for the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial microbial inoculum.
-
Anticancer Activity of Structurally Related Derivatives
Schiff bases and other derivatives of methoxyphenyl compounds have also been investigated for their potential as anticancer agents.
Quantitative Anticancer Data
The following table presents the cytotoxic activity (IC50 values) of novel amino acid Schiff bases against human cancer cell lines. These compounds, while not direct derivatives of this compound, provide insight into the potential of related structures.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | MCF-7 (Breast) | 135 | [3] |
| Compound 20 | MDA-231 (Breast) | 166 | [3] |
Note: The above data is for quinazolinone and indole amino acid Schiff bases. Direct anticancer data for this compound derivatives was not available.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7, MDA-231), cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well plates, synthesized compounds, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (usually around 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Anti-inflammatory Activity and Signaling Pathways
Methoxyphenolic compounds are known to possess anti-inflammatory properties. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines and enzymes.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to screen for anti-inflammatory activity.
-
Materials: RAW 264.7 macrophage cell line, cell culture medium, LPS, synthesized compounds, Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compounds.
-
Incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Conclusion
Derivatives of this compound hold considerable promise as a source of new biologically active compounds. Based on the extensive research conducted on structurally similar molecules, it is anticipated that derivatives such as Schiff bases, triazoles, and pyrimidines could exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The protocols and data presented in this guide, drawn from analogous compound classes, provide a robust framework for initiating research into this specific chemical space. Future studies should focus on the synthesis and rigorous biological evaluation of a library of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.
References
An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-4-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, serves as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and key applications, with a focus on its role in the development of complex organic molecules. Detailed experimental protocols for its synthesis are presented, alongside a summary of its physicochemical and spectroscopic properties. This document aims to be a thorough resource for researchers utilizing this versatile intermediate in their synthetic endeavors.
Introduction
This compound, also known as 2-amino-4-methoxybenzyl alcohol, is an aromatic amino alcohol characterized by an aminomethyl group and a methoxy substituent on the benzene ring. Its strategic placement of functional groups—a nucleophilic amine, a hydroxyl group amenable to further modification, and an electron-donating methoxy group—makes it a versatile precursor in the synthesis of a variety of more complex molecules, including those with potential biological activity. While not a widely studied compound in its own right for biological activity, its utility as a synthetic intermediate is noteworthy.
Discovery and History
The precise date and publication of the initial discovery and synthesis of this compound are not prominently documented in readily available chemical literature, suggesting it likely emerged as a synthetic intermediate in broader research endeavors rather than being the primary focus of a dedicated study. The development of synthetic routes to substituted benzyl alcohols, in general, has a rich history rooted in the expansion of organic chemistry in the 19th and 20th centuries. The primary methods for the synthesis of aminobenzyl alcohols have historically involved the reduction of corresponding nitrobenzyl compounds or the reduction of aminobenzoic acids and their derivatives.
The most logical and commonly cited synthetic pathway to this compound involves the reduction of its nitro precursor, (4-methoxy-2-nitrophenyl)methanol. This approach leverages the well-established chemistry of nitro group reduction, a cornerstone of aromatic chemistry.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below. These data are essential for its identification, purification, and use in subsequent reactions.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 187731-65-3 |
| Melting Point | Not reported |
| Boiling Point (Predicted) | 335.1 ± 27.0 °C |
| Density (Predicted) | 1.182 ± 0.06 g/cm³ |
| pKa (Predicted) | 14.28 ± 0.10 |
Table 2: Spectroscopic Data of this compound
| Spectroscopy Type | Data |
| ¹H NMR (Predicted) | Due to the lack of publicly available experimental spectra, a predicted spectrum would show characteristic signals for the aromatic protons, the methylene protons of the alcohol, the amine protons, and the methoxy protons. The aromatic protons would appear as a complex splitting pattern in the aromatic region. The methylene protons would likely be a singlet or a doublet depending on coupling with the hydroxyl proton. The amine protons would appear as a broad singlet. The methoxy protons would be a sharp singlet around 3.8 ppm. |
| ¹³C NMR (Predicted) | A predicted spectrum would show eight distinct carbon signals. The aromatic carbons would appear in the range of 100-160 ppm, with the carbon attached to the methoxy group being the most downfield. The methylene carbon of the alcohol would be around 60-65 ppm. The methoxy carbon would appear around 55 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 153.18. |
Experimental Protocols for Synthesis
The primary and most efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, (4-methoxy-2-nitrophenyl)methanol.
Synthesis of the Precursor: (4-methoxy-2-nitrophenyl)methanol
The precursor can be synthesized from the commercially available 4-methoxy-2-nitrobenzaldehyde via reduction of the aldehyde group.
Experimental Protocol: Reduction of 4-methoxy-2-nitrobenzaldehyde
-
Reaction Setup: To a solution of 4-methoxy-2-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-methoxy-2-nitrophenyl)methanol, which can be used in the next step without further purification if of sufficient purity.
Synthesis of this compound via Catalytic Hydrogenation
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve (4-methoxy-2-nitrophenyl)methanol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and substituted anilines. Its bifunctional nature allows for sequential or one-pot reactions to construct diverse molecular scaffolds.
Synthesis of Heterocyclic Compounds
The presence of both an amino and a hydroxyl group in a 1,2-relationship on the benzene ring makes this compound a suitable precursor for the synthesis of various fused heterocyclic systems, such as benzoxazines and other related structures. These heterocyclic cores are prevalent in many biologically active molecules.
Building Block in Medicinal Chemistry
While direct applications in drug development are not widely reported, its derivatives are of interest. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the hydroxyl group can be oxidized or converted to a leaving group for nucleophilic substitution. This allows for the introduction of diverse functionalities and the construction of libraries of compounds for screening in drug discovery programs. For instance, it can be envisioned as a starting material for the synthesis of substituted quinolines or other nitrogen-containing heterocycles that are known to possess a wide range of pharmacological activities.
Caption: Potential synthetic applications of the core compound.
Signaling Pathways and Biological Activity
Currently, there is no significant body of research available that details the direct interaction of this compound with specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate. Any biological activity would likely be attributed to the more complex molecules synthesized from it.
Conclusion
This compound is a functionally rich aromatic compound whose value lies in its utility as a synthetic intermediate. While its own discovery and history are not extensively detailed, the synthetic routes to its preparation are based on well-established and reliable chemical transformations. The availability of two reactive functional groups allows for a wide range of subsequent chemical modifications, making it a useful tool for medicinal chemists and synthetic organic chemists in the construction of novel and potentially bioactive molecules. This guide provides the essential information for researchers to effectively synthesize and utilize this versatile building block in their research.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of (2-Amino-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage information for (2-Amino-4-methoxyphenyl)methanol (CAS No. 187731-65-3), a key building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information on structurally related compounds, such as aromatic amines and benzyl alcohols, to provide a thorough assessment of potential hazards. Adherence to the safety protocols outlined in this document is crucial for minimizing risks in a laboratory or industrial setting.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various experimental and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 153.18 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Boiling Point (Predicted) | 335.1 ± 27.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.182 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 14.28 ± 0.10 | Guidechem[3] |
| Solubility | Soluble in DMSO and Methanol. | Various Suppliers |
| Storage Temperature | 2-8 °C, under inert gas (nitrogen or Argon) | ChemicalBook[2] |
Hazard Identification and GHS Classification
While specific toxicological studies on this compound are limited, a supplier has provided the following GHS hazard statements, which should be considered for risk assessment and handling procedures.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
(Source: ChemicalBook[2])
Warning! Based on this classification, this compound should be handled with caution. The hazards associated with aromatic amines and benzyl alcohols, as detailed in the subsequent sections, should also be taken into account.
Toxicological Information (Inferred from Structurally Related Compounds)
Due to the absence of specific toxicological data for this compound, this section provides an overview of the known toxicities of related chemical classes: aromatic amines and benzyl alcohols. This information serves as a guide to the potential health effects.
Aromatic Amines
Aromatic amines are a class of compounds known for their potential to cause various adverse health effects.[4]
-
Dermal Absorption: Many aromatic amines are readily absorbed through the skin, which can contribute significantly to systemic exposure.[5][6]
-
Carcinogenicity: Some aromatic amines are classified as known or suspected human carcinogens.[4]
-
Skin and Respiratory Sensitization: Aromatic amines can cause skin and respiratory sensitization, leading to allergic reactions upon repeated exposure.[7]
Benzyl Alcohols
Benzyl alcohol and its derivatives are common in various applications but are not without hazards.
-
Skin and Eye Irritation: Benzyl alcohol is known to cause skin and eye irritation.[8][9]
-
Toxicity upon Ingestion: Ingestion of benzyl alcohol can be toxic, leading to a range of symptoms from gastrointestinal distress to central nervous system depression.[8]
-
Cytotoxicity: In vitro studies have shown that benzyl alcohol can be damaging to retinal pigment epithelial cells.[10]
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are paramount to ensure the safety of personnel working with this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Eye Wash Stations and Safety Showers: Easily accessible eye wash stations and safety showers must be available in the immediate work area.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling this compound.
Storage and Chemical Incompatibility
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area.[2] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides. The amino group can react with acids, while the alcohol group can react with strong oxidizing agents and acid chlorides.
The following diagram illustrates the key chemical incompatibilities.
References
- 1. This compound | C8H11NO2 | CID 45090899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-4-METHOXYBENZYL ALCOHOL | 187731-65-3 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Percutaneous absorption of aromatic amines and the risk assessment resulting from the dermal pathway [imrpress.com]
- 6. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of Benzyl Alcohol? [synapse.patsnap.com]
- 9. ewg.org [ewg.org]
- 10. In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (2-Amino-4-methoxyphenyl)methanol from p-Aminoanisole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of (2-Amino-4-methoxyphenyl)methanol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, p-aminoanisole (also known as p-anisidine). This protocol outlines a strategic pathway involving the protection of the amino group, subsequent functionalization of the aromatic ring, and a final reduction to yield the target molecule.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The presence of the amino, hydroxyl, and methoxy functionalities on the benzene ring provides multiple points for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. This protocol details a reliable synthetic route, offering clear methodologies and expected outcomes for each step.
Overall Synthetic Scheme
The synthesis of this compound from p-aminoanisole is a multi-step process that can be logically divided into the following key transformations:
Figure 1. Overall workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Acetylation of p-Aminoanisole to p-Acetanisidide
This initial step protects the reactive amino group of p-aminoanisole to prevent unwanted side reactions during the subsequent nitration step.
Reaction:
Figure 2. Acetylation of p-Aminoanisole.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-aminoanisole (1.0 eq) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.
-
Heat the reaction mixture at 80-90°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.
Quantitative Data:
| Parameter | Value |
| Starting Material | p-Aminoanisole |
| Product | p-Acetanisidide |
| Molar Ratio (p-anisidine:acetic anhydride) | 1 : 1.1 |
| Reaction Temperature | 80-90°C |
| Reaction Time | 2 hours |
| Expected Yield | >95% |
Step 2: Nitration of p-Acetanisidide to 2-Nitro-4-methoxyacetanilide
The protected intermediate is then nitrated to introduce a nitro group at the ortho position to the acetamido group.
Reaction:
Figure 3. Nitration of p-Acetanisidide.
Procedure:
-
In a flask immersed in an ice-salt bath, slowly add p-acetanisidide (1.0 eq) to concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of p-acetanisidide, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring for 1-2 hours at the same temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the yellow precipitate by vacuum filtration, wash with cold water until the washings are neutral, and recrystallize from ethanol to obtain pure 2-nitro-4-methoxyacetanilide.
Quantitative Data:
| Parameter | Value |
| Starting Material | p-Acetanisidide |
| Product | 2-Nitro-4-methoxyacetanilide |
| Molar Ratio (p-acetanisidide:HNO3) | 1 : 1.1 |
| Reaction Temperature | 0-10°C |
| Reaction Time | 1-2 hours |
| Expected Yield | 70-80% |
Step 3: Hydrolysis of 2-Nitro-4-methoxyacetanilide to 2-Nitro-4-methoxyaniline
The protecting acetyl group is removed by acid hydrolysis to yield the free amino group.
Reaction:
Figure 4. Hydrolysis of 2-Nitro-4-methoxyacetanilide.
Procedure:
-
Suspend 2-nitro-4-methoxyacetanilide (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid.
-
Heat the mixture under reflux for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain 2-nitro-4-methoxyaniline.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Nitro-4-methoxyacetanilide |
| Product | 2-Nitro-4-methoxyaniline |
| Reaction Conditions | Reflux in acidic ethanol |
| Reaction Time | 2-3 hours |
| Expected Yield | >90% |
Step 4: Formylation of 2-Nitro-4-methoxyaniline to 2-Nitro-4-methoxybenzaldehyde
Introduction of the formyl group onto the deactivated aromatic ring is achieved using a modified Vilsmeier-Haack reaction.
Reaction:
Figure 5. Formylation of 2-Nitro-4-methoxyaniline.
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylformamide (DMF) in a suitable anhydrous solvent like dichloromethane.
-
Cool the solution to 0°C and add trifluoromethanesulfonic anhydride dropwise with stirring.
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-nitro-4-methoxyaniline (1.0 eq) in the same anhydrous solvent to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding it to a cold aqueous sodium acetate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Nitro-4-methoxyaniline |
| Product | 2-Nitro-4-methoxybenzaldehyde |
| Reagents | Trifluoromethanesulfonic anhydride, DMF |
| Reaction Time | 12-24 hours |
| Expected Yield | Moderate to good |
Step 5: Reduction of 2-Nitro-4-methoxybenzaldehyde to this compound
The final step involves the simultaneous reduction of both the nitro and aldehyde functionalities to an amine and a primary alcohol, respectively.
Reaction:
Figure 6. Reduction of 2-Nitro-4-methoxybenzaldehyde.
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, excess) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 2-nitro-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0°C and quench it by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Nitro-4-methoxybenzaldehyde |
| Product | This compound |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Reaction Conditions | Reflux in THF |
| Reaction Time | 4-6 hours |
| Expected Yield | Good |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids and lithium aluminum hydride are highly corrosive and reactive. Handle with extreme care. LiAlH₄ reacts violently with water.
-
Anhydrous solvents and inert atmosphere conditions are crucial for the success of the formylation and reduction steps.
Conclusion
This application note provides a detailed and structured protocol for the synthesis of this compound from p-aminoanisole. The outlined procedures, along with the provided quantitative data, offer a reliable guide for researchers in the fields of organic synthesis and drug discovery. The successful execution of this multi-step synthesis will provide access to a versatile intermediate for the development of novel chemical entities with potential therapeutic applications.
detailed protocol for the synthesis of (2-Amino-4-methoxyphenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Amino-4-methoxyphenyl)methanol is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and biologically active molecules. Its structure, featuring a primary alcohol and an aniline moiety, allows for a diverse range of chemical transformations. This document provides a detailed protocol for the synthesis of this compound via the reduction of 2-Amino-4-methoxybenzoic acid using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting carboxylic acids to primary alcohols.[1][2][3]
Reaction Scheme
The synthesis proceeds through the reduction of the carboxylic acid functional group of 2-Amino-4-methoxybenzoic acid to a primary alcohol.
Chemical Reaction Pathway
Caption: Reduction of 2-Amino-4-methoxybenzoic acid to this compound.
Experimental Protocol
This protocol details the reduction of 2-Amino-4-methoxybenzoic acid using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
Materials and Reagents:
-
2-Amino-4-methoxybenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup:
-
A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled. The glassware should be oven-dried before use to ensure anhydrous conditions.
-
The flask is charged with lithium aluminum hydride (a slight molar excess, e.g., 1.5-2.0 equivalents) and placed under an inert atmosphere.
-
Anhydrous THF (150 mL) is added to the flask via a cannula or syringe. The suspension is stirred and cooled to 0 °C using an ice bath.
-
-
Addition of Starting Material:
-
2-Amino-4-methoxybenzoic acid (1 equivalent) is dissolved in anhydrous THF (100 mL) in a separate flask.
-
This solution is then transferred to the dropping funnel and added dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.[2][3]
-
-
Reaction:
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
-
The mixture is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
-
Workup (Quenching):
-
After the reaction is complete, the flask is cooled back to 0 °C in an ice bath.
-
The reaction is carefully quenched by the slow, dropwise addition of distilled water (volume in mL equal to the mass of LiAlH₄ in g used). This should be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.
-
Next, a 15% aqueous NaOH solution (volume in mL equal to the mass of LiAlH₄ in g used) is added dropwise.
-
Finally, distilled water is added again (volume in mL equal to three times the mass of LiAlH₄ in g used).
-
The mixture is stirred at room temperature for an additional 30 minutes, during which a granular precipitate of aluminum salts should form.
-
-
Isolation and Purification:
-
The solid precipitate is removed by vacuum filtration, and the filter cake is washed with additional THF or ethyl acetate.
-
The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Characterization:
-
The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents.[2][3] It should be handled with extreme care under an inert atmosphere in a fume hood.
-
The quenching process generates hydrogen gas, which is flammable. Ensure adequate ventilation and no nearby ignition sources.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
Data Presentation
The following table summarizes typical quantitative data for the synthesis.
| Parameter | Value |
| Starting Material | |
| 2-Amino-4-methoxybenzoic acid | 10.0 g (59.8 mmol) |
| Reagents | |
| Lithium aluminum hydride (LiAlH₄) | 3.4 g (89.7 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 250 mL |
| Product | |
| This compound (Crude) | ~8.5 g |
| Yield (after purification) | 70-85% |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-methoxyphenyl)methanol is a versatile building block in pharmaceutical synthesis, primarily utilized as a precursor for the generation of complex heterocyclic structures and as a key intermediate in the synthesis of targeted therapeutics. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive benzylic alcohol, allows for a variety of chemical transformations, making it a valuable starting material in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the use of this compound in two significant areas of pharmaceutical synthesis: the preparation of a crucial intermediate for the breast cancer drug Elacestrant and the synthesis of quinoline derivatives, a scaffold present in numerous bioactive molecules.
Application 1: Synthesis of a Key Intermediate for Elacestrant
This compound is a precursor to 6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol, a pivotal intermediate in the synthesis of Elacestrant.[1][2] Elacestrant is a selective estrogen receptor degrader (SERD) approved for the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[3]
Signaling Pathway of Elacestrant
Elacestrant functions by binding to the estrogen receptor-alpha (ERα), leading to a conformational change in the receptor. This alteration marks the ERα for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα disrupts the downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells. This dual mechanism of antagonism and degradation makes Elacestrant an effective therapeutic agent, particularly in cancers that have developed resistance to other endocrine therapies.
Caption: Mechanism of action of Elacestrant.
Experimental Protocol: Synthesis of (+/-)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
This protocol describes the synthesis of the racemic intermediate.
Materials:
-
This compound
-
6-methoxytetralone
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
Procedure:
-
Condensation: A solution of 6-methoxytetralone (1 equivalent) and this compound (1 equivalent) in methanol (9 volumes) is prepared. Concentrated HCl (1.5 wt equivalents) is added.
-
The mixture is heated to reflux (approximately 65°C) and agitated for over 16 hours. The reaction is monitored for completion by a suitable chromatographic method (e.g., TLC or HPLC).
-
Reduction: In a separate reactor, tetrahydrofuran (7 volumes) and sodium borohydride (2.5 equivalents) are combined and cooled to a temperature between -10°C and 0°C.
-
The solution from the condensation step is added to the cooled NaBH₄ solution.
-
The reaction mixture is stirred, and upon completion, the product, (+/-)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol, is isolated.
Data Presentation:
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Purity |
| Condensation/Reduction | This compound, 6-methoxytetralone | MeOH, conc. HCl, NaBH₄, THF | Reflux (65°C), then -10°C to 0°C | (+/-)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol | >90% | N/A |
Note: The provided patent information indicates a yield of >90% for the final product after the reduction step. Purity would be determined by the specific analytical methods used in the laboratory.
Caption: Synthesis of Elacestrant Intermediate.
Application 2: Synthesis of Quinolines via Friedländer Annulation
This compound can be utilized in the indirect Friedländer synthesis of quinolines. This reaction involves the in-situ oxidation of the benzylic alcohol to the corresponding aldehyde, which then undergoes condensation with a ketone to form the quinoline ring system. Quinolines are a prominent class of N-heterocycles with a wide range of biological activities.
Experimental Protocol: Metal-Free Aerobic One-Pot Synthesis of 3-Ethyl-7-methoxyquinoline
This protocol is a general procedure adapted for this compound.
Materials:
-
This compound
-
1-Butanol
-
Potassium Hydroxide (KOH)
Procedure:
-
In an open flask, a mixture of this compound (1 mmol), 1-butanol (4 mmol), and potassium hydroxide (1 mmol) is prepared. In this case, 1-butanol serves as both a reactant and the solvent.
-
The reaction mixture is heated to 80°C.
-
The reaction is monitored for completion.
-
Upon completion, the reaction is worked up to isolate the product, 3-ethyl-7-methoxyquinoline.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield |
| This compound | 1-Butanol | KOH / 1-Butanol | 80°C, open flask | 3-Ethyl-7-methoxyquinoline | ~36% |
Note: The yield is based on a similar reaction with 2-aminobenzyl alcohol and may vary for the methoxy-substituted analog.
Caption: Quinoline Synthesis Workflow.
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of pharmaceutically relevant molecules. Its application in the synthesis of a key intermediate for the anticancer drug Elacestrant highlights its importance in modern drug development. Furthermore, its utility in the construction of the quinoline scaffold demonstrates its broader potential in medicinal chemistry for the generation of diverse bioactive compounds. The provided protocols offer a foundation for researchers to explore and optimize the use of this important building block in their synthetic endeavors.
References
Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of (2-Amino-4-methoxyphenyl)methanol and its derivatives as a scaffold in the development of novel antimicrobial agents. Due to limited publicly available data on the parent compound, this document focuses on the antimicrobial activity of structurally related derivatives and provides standardized protocols for assessing antimicrobial efficacy.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antimicrobial activity. The this compound scaffold presents a promising starting point for medicinal chemistry campaigns due to its structural features, which can be readily modified to optimize antimicrobial properties. While direct evidence of the antimicrobial activity of this compound is not extensively documented, various derivatives incorporating this moiety have demonstrated notable antibacterial and antifungal effects.
Antimicrobial Activity of Derivatives
Several studies have explored the antimicrobial potential of compounds derived from or structurally related to this compound. The data from these studies, while not exhaustive, suggests that this chemical class is a valid starting point for further investigation. A summary of the observed antimicrobial activities is presented below.
| Compound/Derivative Class | Test Organism(s) | Observed Activity | Reference(s) |
| 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole coated on Fe3O4 nanoparticles | Escherichia coli, Staphylococcus aureus | Displayed anti-Escherichia coli and anti-Staphylococcus aureus activity. | [1][2] |
| (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl)(Phenyl)Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus niger | Moderate to good antimicrobial activity observed at a concentration of 50 µg/ml using the cup plate method. | [3][4] |
| Benzyl alcohol derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Concentration-dependent antibacterial activity observed, with some derivatives showing promising efficacy. | [5][6] |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus (including MRSA) | MIC of 1024 µg/ml and MBC of 2 x MIC. Also showed antibiofilm activity. | [7] |
Note: The presented data is for derivatives and structurally related compounds. Further investigation is required to determine the intrinsic antimicrobial activity of this compound.
Potential Mechanism of Action
The precise mechanism of action for this compound and its derivatives has not been fully elucidated. However, studies on related methoxyphenyl compounds suggest that their antimicrobial effects may be attributed to the disruption of the bacterial cell membrane.[7] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The presence of both a hydroxyl and a methoxy group on the phenyl ring may play a crucial role in this activity. Further research is necessary to confirm the specific molecular targets and pathways involved.
References
- 1. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-4-methoxyphenyl)methanol is a versatile research reagent primarily utilized as a key building block in the synthesis of biologically active compounds. Its unique structure, featuring an aminobenzyl alcohol core with a methoxy substituent, makes it a valuable intermediate in the development of targeted therapeutics and biochemical probes. These application notes provide an overview of its role in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR-4) inhibitors, novel antibacterial agents, and fluorescent probes, including caged lysine derivatives. Detailed protocols for its synthesis and for key biochemical assays involving its derivatives are also presented.
Chemical Properties and Data
This compound, also known as 2-amino-4-methoxybenzyl alcohol, is a stable organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 187731-65-3 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=CC(=C(C=C1)CO)N | [1] |
| Appearance | Not specified, likely a solid | |
| Solubility | Soluble in organic solvents like THF and dichloromethane |
Applications in Biochemical Research
The primary role of this compound in biochemistry is as a synthetic intermediate. Its functional groups—the primary amine, the benzyl alcohol, and the electron-donating methoxy group—allow for its incorporation into a variety of complex molecular scaffolds.
Synthesis of Selective FGFR-4 Inhibitors for Cancer Therapy
This compound is a crucial starting material in the synthesis of potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR-4). Aberrant FGFR-4 signaling is implicated in the progression of several cancers, including hepatocellular carcinoma. The amino and alcohol functionalities of this compound are sequentially modified to construct the core of the inhibitor molecule, which can then be further functionalized to enhance binding affinity and selectivity for the FGFR-4 kinase domain.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of intermediates for FGFR-4 inhibitors.
Materials:
-
2-Amino-4-methoxybenzoic acid
-
Borane tetrahydrofuran complex solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-amino-4-methoxybenzoic acid (15.0 g, 89.8 mmol) in anhydrous THF (300 mL) in a round-bottom flask, add borane tetrahydrofuran complex solution (450 mL, 450 mmol) dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction completion using an appropriate method (e.g., LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (150 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is this compound, which can be further purified by silica gel chromatography if necessary.
dot
References
reaction of (2-Amino-4-methoxyphenyl)methanol with [specific reactant]
To provide detailed Application Notes and Protocols for the reaction involving (2-Amino-4-methoxyphenyl)methanol, it is essential that you specify the second reactant. The nature of the reactant is critical as it determines the reaction type, the resulting product, the experimental protocol, and all associated data.
Different reactants will lead to entirely different chemical transformations. For example:
-
Reacting with an acylating agent (like acetic anhydride or an acyl chloride) would lead to the formation of an amide.
-
Reacting with an aldehyde or ketone could result in the formation of a Schiff base or other condensation products.
-
Reacting with an oxidizing agent would oxidize the alcohol or the amine group.
-
Reacting with a sulfonyl chloride (like tosyl chloride) would lead to the formation of a sulfonamide.
Without the identity of the "[specific reactant]," it is not possible to generate accurate or meaningful experimental protocols, data tables, or pathway diagrams.
Please provide the name of the specific reactant you are interested in reacting with this compound so that I can generate the detailed documentation you have requested.
Application Notes and Protocols for the Quantification of (2-Amino-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of (2-Amino-4-methoxyphenyl)methanol in various samples. The following methods are based on common analytical techniques and would require validation for specific sample matrices.
Introduction
This compound is an organic compound containing amine, alcohol, and methoxy functional groups.[1] Accurate and precise quantification of this analyte is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines three potential analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results by removing interfering matrix components.[2] A general workflow for sample preparation from biological or pharmaceutical matrices is presented below. The specific steps may need optimization depending on the sample type.
References
Application Notes and Protocols for the Analysis of (2-Amino-4-methoxyphenyl)methanol
This document provides detailed application notes and experimental protocols for the quantitative analysis of (2-Amino-4-methoxyphenyl)methanol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the separation and quantification of this compound in various sample matrices. A reversed-phase method is proposed here, which is suitable for the analysis of polar aromatic compounds.
Application Note:
This HPLC method provides a reliable and efficient means to determine the purity of this compound and to quantify it in reaction mixtures or formulated products. The method utilizes a C18 stationary phase to retain the analyte, while a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer allows for the separation of the target compound from potential impurities. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Deionized water.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 20 minutes |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary:
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity. Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is recommended to improve its volatility and chromatographic performance. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization technique for such compounds.
Application Note:
This GC-MS method is suitable for the trace analysis of this compound in complex matrices. Derivatization with BSTFA converts the polar analyte into a more volatile and thermally stable trimethylsilyl (TMS) derivative, allowing for its separation and detection by GC-MS. The method provides excellent selectivity and sensitivity, making it ideal for impurity profiling and metabolic studies.
Experimental Protocol:
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Ethyl acetate (GC grade).
-
Helium (carrier gas, 99.999% purity).
2. Sample Preparation and Derivatization:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 minute) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
4. Data Analysis:
-
Identify the TMS derivative of this compound by its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) mode with characteristic ions of the derivative.
-
Construct a calibration curve by plotting the peak area of the selected ions against the concentration of the working standard solutions.
Quantitative Data Summary:
| Parameter | Expected Value |
| Retention Time (RT) | ~ 12.8 min |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of the TMS derivative |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL |
Visualizations
Caption: HPLC analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Application Notes & Protocols: Molecular Docking Studies of (2-Amino-4-methoxyphenyl)methanol with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2-Amino-4-methoxyphenyl)methanol is a small organic molecule with potential for biological activity due to its structural motifs, which are present in various known bioactive compounds. Understanding the interaction of this molecule with specific protein targets is a crucial step in drug discovery and development. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This document provides a detailed, albeit hypothetical, protocol for conducting molecular docking studies of this compound with a selected target protein, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key signaling protein involved in angiogenesis, making it a relevant target for anti-cancer drug development.
Hypothetical Molecular Docking Study Summary
This section outlines a representative molecular docking study of this compound against the ATP-binding site of VEGFR-2.
Target Protein: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Ligand: this compound Docking Software: AutoDock Vina Rationale: To predict the binding affinity and interaction patterns of this compound within the VEGFR-2 active site, providing insights into its potential as a VEGFR-2 inhibitor.
Data Presentation: Hypothetical Docking Results
The following table summarizes the hypothetical quantitative data obtained from the molecular docking simulation of this compound with VEGFR-2.
| Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | RMSD of Best Pose (Å) | Number of Hydrogen Bonds | Interacting Residues (Hypothetical) |
| This compound | -7.2 | 5.8 | 1.3 | 3 | Cys919, Asp1046, Glu885 |
| Reference Inhibitor (e.g., Sorafenib) | -10.5 | 0.02 | 0.8 | 5 | Cys919, Asp1046, Glu885, Leu840, Phe918 |
Experimental Protocols
Protocol 1: Preparation of Target Protein (VEGFR-2)
-
Obtain Protein Structure: Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD).
-
Pre-processing:
-
Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, or Discovery Studio).
-
Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not essential for the docking study.
-
Check for and repair any missing residues or atoms in the protein structure using tools like SWISS-PDB Viewer or the "Structure Preparation" wizard in Schrödinger's Maestro.
-
-
Protonation and Charge Assignment:
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate protonation states for ionizable residues at a physiological pH (7.4).
-
Assign partial charges using a standard force field (e.g., Gasteiger charges).
-
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This can be done using AutoDock Tools.
Protocol 2: Preparation of Ligand (this compound)
-
Ligand Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation. This can be done using software like Avogadro or ArgusLab with a suitable force field (e.g., MMFF94).
-
-
Charge and Torsion Angle Assignment:
-
Assign Gasteiger partial charges to the ligand atoms.
-
Define the rotatable bonds (torsions) in the ligand.
-
-
File Format Conversion: Save the prepared ligand structure in the PDBQT file format using AutoDock Tools.
Protocol 3: Molecular Docking using AutoDock Vina
-
Grid Box Generation:
-
Identify the active site of VEGFR-2, typically the ATP-binding pocket where the co-crystallized ligand was located.
-
Define a grid box that encompasses the entire active site. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
-
Configuration File Setup:
-
Create a configuration text file (conf.txt) that specifies the input files and parameters for the docking run. This file should include:
-
The name of the prepared protein PDBQT file.
-
The name of the prepared ligand PDBQT file.
-
The coordinates of the center of the grid box.
-
The dimensions of the grid box.
-
The name of the output file for the docking results.
-
An exhaustiveness parameter (e.g., 8 or 16) to control the thoroughness of the search.
-
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
-
-
Analysis of Results:
-
The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docking results using a molecular graphics program (e.g., PyMOL or Discovery Studio) to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
-
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
VEGFR-2 Signaling Pathway
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
Application Notes and Protocols for In Vitro Efficacy Evaluation of (2-Amino-4-methoxyphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-methoxyphenyl)methanol and its derivatives represent a class of organic compounds with significant potential in drug discovery. Their structural motifs, featuring both an aminobenzyl alcohol and a methoxy-substituted phenyl ring, suggest a range of possible biological activities, including anticancer, antimicrobial, and antioxidant effects. The evaluation of these potential therapeutic properties requires robust and reproducible in vitro assays. These application notes provide detailed protocols for a panel of key in vitro assays to assess the efficacy of novel this compound derivatives, enabling researchers to screen compounds, elucidate mechanisms of action, and identify promising candidates for further development.
I. Anticancer Efficacy Evaluation
A primary therapeutic area for compounds bearing aminophenyl and methoxyphenyl groups is oncology. The following assays are fundamental for determining the cytotoxic and anti-proliferative effects of this compound derivatives on cancer cell lines.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes hypothetical cytotoxicity data for a series of this compound derivatives against common cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Substitution | Cell Line | IC50 (µM) |
| AMM-001 | Unsubstituted | MCF-7 (Breast) | 45.2 |
| AMM-001 | Unsubstituted | A549 (Lung) | 68.7 |
| AMM-002 | 5-Fluoro | MCF-7 (Breast) | 22.8 |
| AMM-002 | 5-Fluoro | A549 (Lung) | 35.1 |
| AMM-003 | 3-Chloro | MCF-7 (Breast) | 15.6 |
| AMM-003 | 3-Chloro | A549 (Lung) | 28.9 |
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.8 |
| Doxorubicin | (Positive Control) | A549 (Lung) | 1.2 |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualization of Experimental Workflow and Signaling Pathways
II. Antimicrobial Efficacy Evaluation
The structural features of this compound derivatives also suggest potential antimicrobial activity. The following protocols are designed to determine the minimum inhibitory concentration (MIC) of these compounds against a panel of pathogenic bacteria.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table presents hypothetical MIC values for a selection of derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative Substitution | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) |
| AMM-001 | Unsubstituted | 128 | >256 |
| AMM-002 | 5-Fluoro | 64 | 128 |
| AMM-003 | 3-Chloro | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the MIC of a substance in a liquid medium.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
Visualization of Experimental Workflow
III. Antioxidant Activity Evaluation
Reactive oxygen species (ROS) are implicated in numerous diseases, and compounds with antioxidant properties can mitigate oxidative stress. The DPPH assay is a common and straightforward method to assess the radical scavenging activity of novel compounds.
Data Presentation: Antioxidant Activity of this compound Derivatives
The following table shows hypothetical IC50 values for the DPPH radical scavenging activity of the derivatives. A lower IC50 value indicates higher antioxidant activity.
| Compound ID | Derivative Substitution | DPPH Scavenging IC50 (µM) |
| AMM-001 | Unsubstituted | 95.3 |
| AMM-002 | 5-Fluoro | 72.1 |
| AMM-003 | 3-Chloro | 85.6 |
| Ascorbic Acid | (Positive Control) | 25.8 |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant, which is observed as a color change from purple to yellow.
Materials:
-
This compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well plates
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Compound Preparation: Prepare various concentrations of the derivatives in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. Include a control with methanol instead of the compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging against the compound concentration to determine the IC50 value.
Visualization of Logical Relationship
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H11NO2 | CID 45090899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-4-methoxyphenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (2-Amino-4-methoxyphenyl)methanol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common route of reducing 2-amino-4-methoxybenzoic acid.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the reduction of 2-amino-4-methoxybenzoic acid can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reduction of the carboxylic acid to a benzyl alcohol is a challenging transformation. Ensure your reaction is running to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider the following:
-
Increase Reaction Time: Extend the reaction duration and continue monitoring by TLC.
-
Increase Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the rate. However, be mindful of potential side reactions.
-
Excess Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. The stoichiometry of the reaction with reducing agents like LiAlH₄ requires careful calculation, accounting for the acidic proton of the carboxylic acid and the protons on the amino group.
-
-
Degradation of Starting Material or Product: The amino and hydroxyl groups are sensitive to certain conditions.
-
Oxidation: The aminobenzyl alcohol product can be susceptible to oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this.
-
Acid-Catalyzed Side Reactions: If the work-up procedure involves strongly acidic conditions, side reactions may occur. A careful and controlled quench of the reducing agent is crucial.
-
-
Issues with the Reducing Agent: The activity of hydride-based reducing agents is critical.
-
LiAlH₄ Quality: Lithium aluminum hydride is highly reactive with moisture. Ensure you are using a fresh, dry batch of LiAlH₄. Clumps or a grayish appearance may indicate degradation.
-
Solvent Purity: Use anhydrous solvents (e.g., dry THF or diethyl ether) for the reaction, as any water will consume the reducing agent.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The formation of multiple byproducts is a common issue. Here are some potential impurities and their origins:
-
Unreacted Starting Material: As mentioned, incomplete reaction is a primary cause.
-
Over-reduction Products: While less common for this specific substrate under controlled conditions, highly reactive reducing agents could potentially lead to the reduction of the aromatic ring or cleavage of the methoxy group, although this would require harsh conditions.
-
Aldehyde Intermediate: The reduction of a carboxylic acid to an alcohol proceeds through an aldehyde intermediate. While this is typically reactive and further reduced, it's possible to have trace amounts, especially if the reaction is not complete.
-
Products from Side Reactions of the Amino Group: The amino group can react with certain reagents. For instance, if acyl chlorides are used in a prior step and not fully removed, N-acylation can occur.
-
Polymeric Materials: The formation of insoluble, polymeric materials can occur, especially if the reaction is overheated or if certain impurities are present.
Q3: How can I effectively purify the final product, this compound?
A3: Purification is key to obtaining a high-purity product.
-
Extraction: A standard aqueous workup is typically the first step. After quenching the reaction, an extraction with an organic solvent like ethyl acetate can separate the product from inorganic salts. Washing the organic layer with brine can help remove residual water.
-
Crystallization: Recrystallization is a highly effective method for purifying solid organic compounds.[1] A suitable solvent system needs to be determined empirically. Common choices for compounds with similar polarity include:
-
Ethanol/water
-
Ethyl acetate/hexanes
-
Toluene
-
-
Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography is a powerful technique. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) will allow for the separation of compounds based on their polarity.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 2-Amino-4-methoxybenzoic Acid
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0 to reflux | 60-80 | Highly reactive, requires strictly anhydrous conditions. Reacts with acidic protons on the carboxylic acid and amine. |
| Sodium Borohydride (NaBH₄) / Boron Trifluoride Etherate (BF₃·OEt₂) | Anhydrous THF | 0 to 25 | 50-70 | Milder than LiAlH₄, but the in-situ generation of diborane is required to reduce the carboxylic acid. |
| Borane-Tetrahydrofuran Complex (BH₃·THF) | Anhydrous THF | 0 to reflux | 60-75 | Chemoselective for carboxylic acids over some other functional groups. |
Note: The yields presented are typical for the reduction of substituted aminobenzoic acids and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Reduction of 2-Amino-4-methoxybenzoic Acid using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2-Amino-4-methoxybenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, suspend LiAlH₄ (typically 2-3 molar equivalents relative to the benzoic acid) in anhydrous THF.
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 2-amino-4-methoxybenzoic acid in anhydrous THF to the suspension dropwise. Caution: The reaction is exothermic and will evolve hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄. Follow this with the dropwise addition of a saturated aqueous solution of sodium sulfate until the grey suspension turns into a white, filterable solid.
-
Work-up: Filter the mixture and wash the solid residue with THF. Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: Logical workflow for the synthesis and troubleshooting of this compound.
Signaling Pathway of Key Transformations
Caption: Key chemical transformations and potential side reactions in the synthesis.
References
Technical Support Center: Purification of (2-Amino-4-methoxyphenyl)methanol
Welcome to the technical support center for the purification of (2-Amino-4-methoxyphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its bifunctional nature, containing both a basic amino group and a polar hydroxyl group. These characteristics can lead to:
-
Strong interactions with stationary phases: The basic amino group can interact strongly with acidic silica gel during column chromatography, leading to peak tailing and poor separation.[1]
-
Solubility issues: The compound's polarity influences its solubility, making the choice of an appropriate recrystallization solvent system critical.
-
Potential for oxidation: Aromatic amines can be susceptible to oxidation, which may lead to colored impurities.
-
Formation of salts: The amino group can form salts with acidic impurities or reagents, complicating the purification process.
Q2: What are the most common purification techniques for this compound?
A2: The two most common and effective purification techniques for this compound are:
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline material.
-
Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities.
Q3: How can I remove acidic impurities from my crude this compound?
A3: Acidic impurities can be removed by performing a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a mild aqueous base solution, such as saturated sodium bicarbonate. The basic amino group of the target compound will remain in the organic phase, while the acidic impurities will be extracted into the aqueous phase as their corresponding salts.
Q4: My purified this compound is colored. What could be the cause and how can I fix it?
A4: A colored product often indicates the presence of oxidized impurities. Aromatic amines are prone to air oxidation, which can form highly colored byproducts. To decolorize the product, you can try treating a solution of the compound with activated carbon followed by filtration before the final crystallization step. It is also advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization. | The solvent is too nonpolar, or the solution is supersaturated and cooling too quickly. | - Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly.- Re-heat the solution to dissolve the oil, then cool it down at a much slower rate. Seeding with a small crystal of the pure compound can also help induce crystallization. |
| No crystal formation upon cooling. | The compound is too soluble in the chosen solvent, or the concentration is too low. | - Partially evaporate the solvent to increase the concentration.- Add a non-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. The volume of the solvent used was excessive. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Consider a different solvent system where the compound has lower solubility at cold temperatures. |
| Product purity does not improve significantly. | The chosen solvent system is not effective at excluding the specific impurities present. | - Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should either be very soluble or insoluble in the solvent at all temperatures.- A two-stage recrystallization with different solvents might be effective.[2] |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant peak tailing. | Strong interaction between the basic amino group and acidic silica gel.[1] | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.- Use an alternative stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel. |
| Poor separation of the product from impurities. | The polarity of the mobile phase is either too high or too low. | - Adjust the solvent polarity. If the compound is eluting too quickly, decrease the polarity of the mobile phase. If it is retained too strongly, increase the polarity.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column.[1] |
| The compound does not elute from the column. | The mobile phase is not polar enough to displace the highly polar compound from the stationary phase. The compound may have degraded on the acidic silica. | - Gradually increase the polarity of the mobile phase (gradient elution). A common gradient for polar compounds is from hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate/methanol.- If degradation is suspected, switch to a less acidic stationary phase like neutral alumina. |
| Colored bands appear on the column. | Formation of oxidation products on the column. | - Work quickly and avoid prolonged exposure of the compound to the silica gel and air.- De-gas the solvents before use. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the nature and amount of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol/Water, Ethanol/Water, Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., methanol) to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If a single solvent is used, proceed to step 6. If a co-solvent system is used (e.g., Methanol/Water), slowly add the second solvent (e.g., water) dropwise to the hot solution until the first sign of persistent cloudiness (precipitation) is observed.
-
Add a few drops of the primary solvent back to the hot solution until it becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Table of Suggested Recrystallization Solvent Systems:
| Primary Solvent | Co-solvent (Anti-solvent) | Notes |
| Methanol | Water | Good for polar compounds. The compound should be soluble in methanol and insoluble in water. |
| Ethanol | Water | Similar to methanol/water, may offer different solubility characteristics. |
| Ethyl Acetate | Hexane | A less polar system. The compound should be soluble in ethyl acetate and insoluble in hexane. |
| Acetone | n-Hexane | Another option for moderately polar compounds.[3] |
Protocol 2: Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (or neutral alumina)
-
Chromatography column
-
Mobile phase (e.g., Hexane/Ethyl Acetate with 0.5% Triethylamine)
-
Collection tubes
Procedure:
-
Prepare the column: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elute the column: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane/Ethyl Acetate + 0.5% Triethylamine).
-
Increase polarity (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane/Ethyl Acetate, and finally pure Ethyl Acetate, all containing 0.5% Triethylamine).
-
Collect fractions: Collect the eluent in fractions and monitor the separation using TLC.
-
Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table of Suggested Mobile Phase Systems for Column Chromatography:
| Stationary Phase | Mobile Phase System (Gradient) | Modifier |
| Silica Gel | Hexane / Ethyl Acetate | 0.1 - 1% Triethylamine |
| Neutral Alumina | Dichloromethane / Methanol | None |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | None |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
side reactions and byproducts in (2-Amino-4-methoxyphenyl)methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-4-methoxyphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic strategies involve the reduction of a suitable precursor. The two primary routes are:
-
Reduction of a Nitro-substituted Precursor: This typically involves the simultaneous or sequential reduction of a nitro group to an amine and an aldehyde or carboxylic acid to a benzyl alcohol. A common starting material for this route is 4-methoxy-2-nitrobenzaldehyde or 4-methoxy-2-nitrobenzoic acid.
-
Reduction of an Amino-substituted Precursor: This route starts with a precursor that already contains the amino group, such as 2-amino-4-methoxybenzoic acid. The carboxylic acid functional group is then selectively reduced to the corresponding benzyl alcohol.
Q2: What are the typical reducing agents used in these synthetic routes?
A2: The choice of reducing agent is critical and depends on the chosen synthetic pathway and the other functional groups present in the molecule. Common reducing agents include:
-
For Nitro Group Reduction:
-
Catalytic Hydrogenation (e.g., H₂ gas with a Palladium on carbon (Pd/C) catalyst).
-
Metal/Acid Combinations (e.g., Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or Iron (Fe) in acetic acid).
-
-
For Carboxylic Acid or Aldehyde Reduction:
-
Lithium aluminum hydride (LiAlH₄).
-
Borane complexes (e.g., Borane-tetrahydrofuran (BH₃·THF)).
-
Q3: What are the major challenges and potential side reactions in the synthesis of this compound?
A3: The primary challenges revolve around achieving selective reduction and minimizing the formation of byproducts. Key issues include:
-
Over-reduction: Strong reducing agents like LiAlH₄ can potentially reduce the aromatic ring or other functional groups if not carefully controlled.
-
Incomplete reaction: Milder reducing agents may not drive the reaction to completion, resulting in a mixture of starting material and product.
-
Formation of intermediates: In the reduction of nitro compounds, intermediates such as nitroso and hydroxylamine species can be formed. These can sometimes react further to form dimeric impurities like azo or azoxy compounds.
-
Reaction with the amino group: The amino group can react with some reagents. For instance, with borane, a non-productive amine-borane complex can form.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Route 1: Reduction of 4-methoxy-2-nitrobenzaldehyde
Problem 1: Low yield of the desired this compound with catalytic hydrogenation.
| Possible Cause | Troubleshooting Step |
| Catalyst poisoning | Ensure the starting material and solvent are free of sulfur-containing impurities. Consider using a catalyst poison-resistant catalyst if impurities are suspected. |
| Incomplete reaction | Increase the hydrogen pressure, reaction time, or catalyst loading. Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen. |
| Formation of byproducts | Optimize the reaction temperature and pressure. Lower temperatures can sometimes improve selectivity. The formation of azo and azoxy compounds can be an issue with some catalysts.[1] |
| Over-reduction | While less common for the aromatic ring under standard conditions, ensure the reaction is stopped once the starting material is consumed to avoid any potential side reactions. |
Problem 2: Presence of significant impurities when using metal/acid reduction (e.g., SnCl₂/HCl).
| Possible Cause | Troubleshooting Step |
| Incomplete reduction of the aldehyde | Ensure a sufficient excess of the reducing agent is used. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material. |
| Formation of chlorinated byproducts | While less likely, prolonged reaction times or high temperatures in the presence of HCl could potentially lead to side reactions. Optimize reaction conditions. |
| Difficult purification | The product is an amino alcohol and can be quite polar. Ensure proper work-up procedures to remove metal salts. Column chromatography on silica gel with a polar eluent system (e.g., ethyl acetate/methanol) may be necessary. |
Route 2: Reduction of 2-amino-4-methoxybenzoic acid
Problem 3: Low or no yield when using Lithium Aluminum Hydride (LiAlH₄).
| Possible Cause | Troubleshooting Step |
| Deactivation of LiAlH₄ | LiAlH₄ reacts violently with protic solvents like water and alcohols. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether). |
| Formation of a stable salt | The acidic proton of the carboxylic acid and the basic amino group can react with LiAlH₄ in an initial acid-base reaction. This can sometimes inhibit the reduction. Ensure an adequate excess of LiAlH₄ is used. |
| Complex work-up leading to product loss | The work-up for LiAlH₄ reactions can be challenging due to the formation of aluminum salts. A common and effective work-up procedure is the Fieser method: for every 'n' grams of LiAlH₄ used, cautiously and sequentially add 'n' mL of water, 'n' mL of 15% NaOH solution, and then '3n' mL of water. This should produce a granular precipitate that is easier to filter off. |
Problem 4: Incomplete reaction or formation of amine-borane complex with Borane (BH₃·THF).
| Possible Cause | Troubleshooting Step |
| Incomplete reduction | Borane is a milder reducing agent than LiAlH₄. The reaction may require elevated temperatures (refluxing in THF) to go to completion. |
| Formation of a stable amine-borane complex | The basic amino group can form a complex with the Lewis acidic borane, which can be non-productive. An acidic work-up is often required to hydrolyze this complex and liberate the free amine product. |
| Byproduct formation | Borane reductions are generally cleaner than LiAlH₄ reductions. However, ensure the reaction is monitored by TLC to confirm complete conversion. |
Summary of Potential Byproducts
| Synthetic Route | Reducing Agent | Potential Byproducts | Notes |
| Reduction of 4-methoxy-2-nitrobenzaldehyde | Catalytic Hydrogenation | 4-methoxy-2-nitrobenzyl alcohol (incomplete aldehyde reduction), 2-hydroxylamino-4-methoxybenzaldehyde (intermediate), Azo/Azoxy compounds (from condensation of intermediates) | Selectivity can be an issue. Intermediates can lead to colored impurities. |
| Reduction of 4-methoxy-2-nitrobenzaldehyde | SnCl₂/HCl | 4-methoxy-2-nitrobenzyl alcohol (incomplete aldehyde reduction), Tin salts | Generally good selectivity for the nitro group. Proper work-up is crucial to remove tin byproducts. |
| Reduction of 2-amino-4-methoxybenzoic acid | LiAlH₄ | Unreacted starting material, Aluminum salts | Highly reactive and non-selective. Requires strictly anhydrous conditions. |
| Reduction of 2-amino-4-methoxybenzoic acid | Borane (BH₃·THF) | Amine-borane complex, Unreacted starting material | Milder and more selective than LiAlH₄. Requires an acidic work-up to break the amine-borane complex. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 4-methoxy-2-nitrobenzaldehyde
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-methoxy-2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1-4 atm) while stirring vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for LiAlH₄ Reduction of 2-amino-4-methoxybenzoic acid
-
Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Substrate Addition: Dissolve 2-amino-4-methoxybenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ using the Fieser method as described in the troubleshooting section.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for the synthesis.
References
Technical Support Center: Optimizing Derivatization of (2-Amino-4-methoxyphenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of (2-Amino-4-methoxyphenyl)methanol. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am seeing incomplete derivatization of the amino group. How can I improve the reaction yield?
A1: Incomplete derivatization of the primary amine can be due to several factors. Here are some troubleshooting steps:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the derivatizing reagent. A 1.5 to 2-fold molar excess is a good starting point.
-
Reaction Time and Temperature: The reaction may require more time or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Base Catalyst: The presence of a non-nucleophilic base is often crucial for activating the amine. Consider using bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.
-
Solvent Choice: The reaction should be conducted in an anhydrous aprotic solvent such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF). The presence of water can hydrolyze the derivatizing reagent.
Q2: I am observing derivatization at both the amino and hydroxyl groups, but I only want to derivatize the amine. What should I do?
A2: This is a common issue due to the nucleophilicity of both functional groups. To achieve selective derivatization of the amino group, you should protect the hydroxyl group first.
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Protection of the Hydroxyl Group: A common strategy is to convert the hydroxyl group into a silyl ether, for example, using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF.[1] This protecting group is generally stable under the conditions required for amine derivatization.
-
Deprotection: After successfully derivatizing the amino group, the silyl protecting group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.
Q3: My reaction is showing multiple spots on TLC, indicating side products. What are the likely side reactions and how can I minimize them?
A3: Besides the di-derivatization mentioned above, other side reactions can occur:
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Over-acylation of the Amine: With some acylating agents, it's possible to get a di-acylated product at the primary amine, though this is less common under standard conditions. Using a controlled amount of the acylating agent can help.
-
Oxidation: this compound can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
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Polymerization: Under harsh conditions, aminophenols can polymerize. It is important to use mild reaction conditions.
Q4: What are the recommended purification techniques for the derivatized product?
A4: The choice of purification method depends on the properties of your derivatized product.
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Column Chromatography: This is the most common method for purifying derivatized organic compounds. The choice of solvent system (eluent) will depend on the polarity of your product. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Aqueous Workup: An initial aqueous workup is often necessary to remove excess reagents and water-soluble byproducts. This typically involves washing the organic layer with a mild acid, a mild base (like sodium bicarbonate solution), and brine.
Experimental Protocols
Protocol 1: Selective Acylation of the Amino Group
This protocol describes a general procedure for the selective acylation of the amino group of this compound, which includes the protection of the hydroxyl group.
Step 1: Protection of the Hydroxyl Group
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Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) in DMF.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Perform an aqueous workup by diluting the reaction mixture with water and extracting with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting silyl-protected intermediate by column chromatography.
Step 2: Acylation of the Amino Group
-
Dissolve the purified silyl-protected intermediate (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the crude acylated product in Tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture.
-
Purify the final product by column chromatography.
Protocol 2: General Silylation for GC-MS Analysis
For analytical purposes, such as Gas Chromatography-Mass Spectrometry (GC-MS), both the amino and hydroxyl groups are often derivatized simultaneously to increase volatility.
-
Place 1 mg of this compound in a reaction vial.
-
Add 100 µL of an appropriate solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
Quantitative Data Summary
The following tables provide hypothetical yet representative data on how reaction conditions can influence the yield of the derivatization of the amino group (after protection/deprotection of the hydroxyl group).
Table 1: Effect of Base on Acylation Yield
| Entry | Base (1.5 eq.) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 2 | 85 |
| 2 | Diisopropylethylamine | DCM | 2 | 88 |
| 3 | Pyridine | DCM | 4 | 75 |
| 4 | None | DCM | 8 | <10 |
Table 2: Effect of Solvent on Acylation Yield
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 2 | 85 |
| 2 | Triethylamine | Acetonitrile | 2 | 82 |
| 3 | Triethylamine | THF | 3 | 78 |
| 4 | Triethylamine | Diethyl Ether | 4 | 65 |
Visualizations
Caption: Workflow for selective derivatization of the amino group.
Caption: Troubleshooting decision tree for derivatization issues.
References
troubleshooting low yield in the synthesis of 2-amino-4-methoxy acetanilide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-amino-4-methoxy acetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-amino-4-methoxy acetanilide?
A1: The most prevalent and well-documented synthetic route starts from p-anisidine and involves a three-step process:
-
Acetylation: Protection of the amino group of p-anisidine with acetic anhydride to form 4-methoxyacetanilide.
-
Nitration: Introduction of a nitro group at the position ortho to the amino group of 4-methoxyacetanilide to yield 2-nitro-4-methoxyacetanilide.
-
Reduction: Reduction of the nitro group to an amino group to obtain the final product, 2-amino-4-methoxy acetanilide.[1][2]
Q2: My overall yield is low. Which step is the most likely cause?
A2: The nitration step is often the most critical and prone to side reactions that can significantly lower the overall yield.[3] Inadequate temperature control during nitration can lead to the formation of undesired byproducts that are difficult to separate. The reduction step can also contribute to yield loss if the reaction is incomplete or if the catalyst is not effective.
Q3: I am observing a mixture of products after the nitration step. What are the likely byproducts?
A3: During the nitration of 4-methoxyacetanilide, several byproducts can form, especially if the reaction conditions are not carefully controlled. These include:
-
Multi-nitrated products: Introduction of more than one nitro group onto the aromatic ring.
-
Sulfonated products: If using a mixture of nitric and sulfuric acid, sulfonation of the aromatic ring can occur.[3]
-
Isomeric products: While the ortho-product is desired, formation of other isomers is possible.
The similarity in properties between these byproducts and the desired 2-nitro-4-methoxyacetanilide can complicate purification and lead to a lower yield of the pure desired intermediate.[3]
Q4: What are the key parameters to control during the nitration reaction to maximize yield?
A4: To maximize the yield of 2-nitro-4-methoxyacetanilide, it is crucial to control the following parameters:
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature, typically between 0-15°C, is critical to prevent the formation of byproducts and ensure safety.[3][4]
-
Rate of Addition of Nitrating Agent: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) should be added slowly and dropwise to the solution of 4-methoxyacetanilide to maintain temperature control and minimize localized overheating.
-
Molar Ratios: The stoichiometry of the reactants, particularly the molar ratio of the nitrating agent to the substrate, should be carefully controlled. An excess of nitric acid can lead to over-nitration.[3]
Q5: My reduction of 2-nitro-4-methoxyacetanilide is not going to completion. What can I do?
A5: Incomplete reduction can be due to several factors:
-
Catalyst Activity: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old or deactivated.[1][5] Ensure you are using a fresh and active catalyst.
-
Hydrogen Pressure: For catalytic hydrogenation, insufficient hydrogen pressure can lead to an incomplete reaction.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.
-
Solvent: The choice of solvent can influence the reaction rate. Methanol is a commonly used solvent for this reduction.[5]
Troubleshooting Guides
Low Yield in the Nitration of 4-Methoxyacetanilide
| Symptom | Possible Cause | Suggested Solution |
| Low yield of crude product with a dark, oily appearance. | Reaction temperature was too high, leading to byproduct formation and degradation. | Maintain a reaction temperature of 0-10°C during the addition of the nitrating agent.[1] Use an ice bath and add the nitrating agent slowly. |
| Product is difficult to purify and contains multiple spots on TLC. | Formation of multi-nitrated or sulfonated byproducts.[3] | Carefully control the molar ratio of nitric acid to p-methoxyacetanilide to 1:1.3.[1] Ensure slow, dropwise addition of the nitrating agent. |
| Reaction mixture turned dark brown or black immediately upon addition of nitrating agent. | Localized overheating and charring. | Improve stirring efficiency and ensure the nitrating agent is added dropwise directly into the bulk of the reaction mixture, not onto the walls of the flask. |
Incomplete Reduction of 2-Nitro-4-Methoxyacetanilide
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows the presence of starting material after the expected reaction time. | Inactivated or insufficient catalyst. | Use a fresh batch of catalyst. Increase the catalyst loading (e.g., mass ratio of 2-nitro-4-methoxyacetanilide to Raney Ni catalyst of 4:1).[1] |
| Reaction is sluggish or has stalled. | Insufficient hydrogen pressure (for catalytic hydrogenation). | Ensure the system is properly sealed and increase the hydrogen pressure to the recommended level (e.g., 1.5 MPa).[1] |
| A mixture of the desired product and starting material is obtained. | Suboptimal reaction temperature or time. | Increase the reaction temperature to the optimal level (e.g., 120°C for Raney Ni).[1] Extend the reaction time and monitor the progress by TLC. |
Experimental Protocols
Key Experimental Parameters for Synthesis
| Step | Parameter | Value | Reference |
| Acetylation | Molar ratio of p-aminoanisole to acetic anhydride | 1:1 | [1] |
| Reaction Temperature | 90°C | [1] | |
| Reaction Time | 2 hours | [1] | |
| Nitration | Molar ratio of p-methoxyacetanilide to nitric acid | 1:1.3 | [1] |
| Reaction Temperature | 10°C | [1] | |
| Reaction Time | 2.5 hours | [1] | |
| Reduction (Catalytic Hydrogenation) | Catalyst | Raney Ni | [1] |
| Mass ratio of 2-nitro-4-methoxyacetanilide to Raney Ni | 4:1 | [1] | |
| Hydrogen Pressure | 1.5 MPa | [1] | |
| Reaction Temperature | 120°C | [1] | |
| Reaction Time | 2 hours | [1] |
Visualizations
Synthesis Pathway of 2-Amino-4-Methoxy Acetanilide
Caption: Synthetic route from p-anisidine to 2-amino-4-methoxy acetanilide.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Relationship Between Nitration Parameters and Yield
Caption: Key parameters influencing the yield of the nitration step.
References
- 1. researchgate.net [researchgate.net]
- 2. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 3. CN113527126A - A kind of method for synthesizing 3-nitro-4-methoxyacetanilide in continuous flow microchannel reactor - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
stability issues of (2-Amino-4-methoxyphenyl)methanol under different conditions
Welcome to the technical support center for (2-Amino-4-methoxyphenyl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experiments involving this compound. The following information is curated from available scientific literature on this compound and structurally related compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and recommended solutions.
Issue 1: Discoloration of Solid Compound or Solutions
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Observation: The typically off-white to light-colored solid or its solutions turn yellow, brown, or even purple over time.
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Potential Cause: This is a common indicator of oxidation. The amino and benzylic alcohol functional groups in this compound are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The formation of colored quinone-imine type structures or polymeric materials is a likely result of oxidation of the aminophenol moiety.[1][2][3][4]
-
Troubleshooting Steps:
-
Storage: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber-colored vial to protect it from light and air. For long-term storage, refrigeration (2-8 °C) is recommended.[5]
-
Solvent Purity: Use freshly degassed solvents for preparing solutions to minimize dissolved oxygen.
-
Antioxidants: For applications where it does not interfere with the experimental outcome, consider the addition of a small amount of an antioxidant to the solution.
-
pH Control: Be aware that alkaline conditions can promote the oxidation of aminophenols.[6][7][8] If experimentally feasible, maintain a neutral or slightly acidic pH.
-
Issue 2: Inconsistent Experimental Results or Loss of Compound Potency
-
Observation: Variability in analytical results (e.g., HPLC peak area) or a decrease in the expected biological or chemical activity of the compound over time.
-
Potential Cause: This likely indicates degradation of this compound. Degradation can occur through several pathways, including oxidation, photodegradation, or reaction with other components in the experimental medium.
-
Troubleshooting Steps:
-
Stability-Indicating Assay: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its potential degradation products.[9][10][11] This will allow for accurate quantification of the compound's purity and the extent of degradation.
-
Forced Degradation Studies: To understand the compound's liabilities, perform forced degradation studies. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, and oxidative stress) to intentionally induce degradation and identify the resulting products.
-
pH of Medium: The amino group's basicity and the potential for acid-catalyzed reactions of the benzylic alcohol suggest that the pH of the solution is a critical factor. Aromatic amines can be less stable in acidic media.[12][13][14] Buffer your experimental solutions to a pH where the compound exhibits maximum stability.
-
Working Solution Preparation: Prepare solutions of this compound fresh for each experiment to minimize degradation over time in solution.
-
Issue 3: Appearance of Unexpected Peaks in Chromatograms
-
Observation: When analyzing samples containing this compound by techniques like HPLC or GC, new, unidentified peaks appear that were not present in the initial analysis of the pure compound.
-
Potential Cause: These new peaks are likely degradation products. The primary degradation pathways for this molecule are expected to be oxidation of the amino group and/or the benzylic alcohol.
-
Troubleshooting Steps:
-
Peak Identification: Utilize techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the molecular weights of the unknown peaks. This information is crucial for proposing the structures of the degradation products.
-
Anticipated Degradants: Based on the chemistry of related compounds, potential degradation products include the corresponding aldehyde (2-amino-4-methoxybenzaldehyde) from the oxidation of the alcohol, and various colored polymeric products from the oxidation of the aminophenol structure.[15][16][17][18][19]
-
Review Experimental Conditions: Carefully examine the experimental conditions (pH, temperature, light exposure, presence of oxidizing agents) to identify the likely cause of degradation and take corrective measures as outlined in the previous troubleshooting sections.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool (2-8°C), dry, and dark place.[5] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For solutions, it is best to prepare them fresh before use. If short-term storage of a solution is necessary, it should be refrigerated and protected from light.
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing an aromatic amine functional group are often susceptible to photodegradation.[6][7] Exposure to UV or even ambient light can promote oxidative processes. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
Q4: What are the likely degradation products of this compound?
A4: Based on its structure, the most probable degradation products would result from the oxidation of the amino and/or the benzylic alcohol groups. The primary oxidation product of the alcohol is expected to be 2-amino-4-methoxybenzaldehyde.[15][16][17][18][19] Oxidation of the aminophenol ring system can lead to the formation of quinone-imine intermediates, which can then polymerize to form complex, colored materials.[1][2][3][4]
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[9][10][11] The method should be validated to ensure it can separate the active ingredient from all potential impurities and degradants. For the identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.
Data on Stability of Structurally Related Compounds
Since direct quantitative stability data for this compound is limited, the following tables summarize stability information for analogous compounds to provide insights into its potential behavior.
Table 1: Stability of o-Aminobenzyl Alcohol under Oxidative Conditions
| Parameter | Condition | Observation | Reference |
| Oxidant | Potassium Persulphate (K₂S₂O₈) with Ag(I) catalyst | Oxidation to o-aminobenzaldehyde | [15][18][19] |
| pH | Optimum at 7.0 | Reaction rate is pH-dependent | [15][18] |
| Temperature | Studied in the range of 40-55°C | Reaction rate increases with temperature | [15][18] |
Table 2: Stability of Aromatic Amines/Aminophenols under Various Conditions
| Compound/Class | Condition | Observation | Reference |
| Aromatic Amines | Photocatalysis (Ag-TiO₂) | Degradation is effective in alkaline conditions | [6][7] |
| p-Aminophenol | Oxidation (enzymatic or autoxidation) | Forms p-aminophenoxy free radical, leading to polymeric products | [1] |
| o-Aminophenol | Oxidation (Hexacyanoferrate (III)) | Optimum pH for oxidation is 9.0 | [8] |
| Aniline | Ozonolysis | Degradation products include nitrobenzene and azobenzene at acidic pH | [20] |
Table 3: Stability of p-Methoxybenzyl Alcohol
| Parameter | Condition | Observation | Reference |
| Light | Photocatalytic oxidation | Oxidized to p-anisaldehyde | [21] |
| Storage | Room temperature, sealed, away from light/moisture | Stable for at least 12 months | [22] |
| General Reactivity | Protective group in synthesis | Relatively stable under various non-oxidative reaction conditions | [23] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored at 2-8°C, protected from light) to identify and quantify any degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for stability testing.
References
- 1. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. kinampark.com [kinampark.com]
- 12. organic chemistry - Is aromaticity of the 4 aromatic amino acids affected by pH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. 2-Aminobenzyl alcohol 98 5344-90-1 [sigmaaldrich.com]
- 17. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Para Anisic Alcohol - High Quality Chemical with Affordable Price [nandoliaorganics.com]
- 23. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Solubility Challenges with (2-Amino-4-methoxyphenyl)methanol
Welcome to the technical support center for (2-Amino-4-methoxyphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A predicted aqueous solubility for this compound is approximately 40 g/L at 25°C[1]. However, actual experimental solubility may vary depending on factors such as pH, temperature, and the presence of other solutes.
Q2: I'm having trouble dissolving this compound in water. What are my options?
If you are facing challenges with dissolving this compound in water, several techniques can be employed to enhance its solubility. These include adjusting the pH of the solution, using co-solvents, applying heat, and sonication. Detailed protocols for these methods are provided in the Troubleshooting Guide below.
Q3: What common organic solvents can I use to dissolve this compound?
Based on the solubility of structurally similar compounds, this compound is expected to be soluble in polar organic solvents. A related compound, 2-(4-Methoxyphenyl)ethanol, is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol. General principles of solubility suggest that other polar solvents like ethanol and N,N-Dimethylformamide (DMF) are also likely to be effective. It is always recommended to perform a small-scale solubility test with your chosen solvent before proceeding with your main experiment.
Q4: Are there any known biological activities or signaling pathways associated with this compound?
While direct studies on the specific signaling pathways modulated by this compound are limited in the publicly available literature, its derivatives have been synthesized and investigated for various medicinal chemistry applications. These derivatives have shown potential antimicrobial and anticancer activities[2][3]. The aminophenylmethanol scaffold is recognized for its importance in medicinal chemistry and drug design[4][5].
Troubleshooting Guide
This section provides structured approaches to address common solubility problems with this compound.
Problem: The compound is not dissolving in my desired aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
pH Adjustment Protocol
The amino group in this compound can be protonated in acidic conditions, increasing its polarity and aqueous solubility.
Methodology:
-
Prepare a stock solution of a suitable acid (e.g., 0.1 M HCl).
-
Add the this compound to your aqueous buffer.
-
While stirring, add the acid solution dropwise.
-
Monitor the pH and the dissolution of the compound.
-
Continue adding acid until the compound fully dissolves. Be mindful of the final pH required for your experiment and adjust accordingly with a suitable base if necessary.
Co-solvent System Protocol
Utilizing a water-miscible organic solvent can significantly improve the solubility of organic compounds.
Methodology:
-
Select a suitable co-solvent. Common choices for compounds of this nature include DMSO, ethanol, or methanol.
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent. For instance, a stock solution of a related compound, 4-Methoxybenzyl alcohol, can be prepared in DMSO.
-
For your final experimental concentration, add the stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or other adverse effects.
Protocol for Dissolution by Heating
Increasing the temperature can enhance the solubility of many compounds.[6]
Methodology:
-
Add the this compound to your solvent in a heat-resistant vessel.
-
Gently warm the mixture on a hot plate with stirring. A water bath can also be used for more uniform heating.
-
Monitor the temperature to avoid decomposition of the compound. For many organic compounds, a temperature range of 40-60°C is a safe starting point.
-
Once the compound is dissolved, allow the solution to cool to room temperature before use. Be aware that the compound may precipitate out of solution upon cooling if the saturation limit is exceeded at the lower temperature.
Sonication Protocol
Sonication uses ultrasonic waves to agitate the solvent and solute particles, which can facilitate dissolution.[7][8]
Methodology:
-
Suspend the this compound in your chosen solvent.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture in short bursts (e.g., 1-2 minutes) to prevent excessive heating of the sample.
-
Visually inspect the solution for dissolution between sonication cycles.
-
Repeat until the compound is fully dissolved.
Quantitative Data Summary
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 9.0 | Low to Moderate (40 g/L predicted)[1] | Solubility is pH-dependent. |
| Methanol | 6.6 | High | A related compound is soluble in methanol. |
| Ethanol | 5.2 | High | Generally a good solvent for polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A related compound is soluble in DMSO. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | A good solvent for many organic compounds. |
| Acetone | 5.1 | Moderate | May be a suitable solvent. |
| Dichloromethane | 3.4 | Low | Expected to have lower solubility due to lower polarity. |
| Hexane | 0.0 | Very Low | Unlikely to be a good solvent. |
Polarity Index values are relative, with water being the most polar.
Logical Relationships in Solubility Enhancement
The decision-making process for choosing a solubilization method can be visualized as follows:
Caption: Decision tree for selecting a solubilization method.
For further assistance, please consult the safety data sheet (SDS) for this compound before handling and performing any of the described procedures. Always perform small-scale pilot experiments to determine the optimal conditions for your specific application.
References
- 1. guidechem.com [guidechem.com]
- 2. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbuildingblocks.in [chemicalbuildingblocks.in]
- 5. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonication - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining HPLC Separation of (2-Amino-4-methoxyphenyl)methanol and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (2-Amino-4-methoxyphenyl)methanol and its positional and chiral isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC separation of this compound and its isomers?
A1: The primary challenges include:
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Peak Tailing: The basic amino group can interact with residual silanol groups on the silica-based stationary phase, leading to asymmetric peaks.
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Co-elution of Positional Isomers: Structural isomers with minor differences in polarity can be difficult to resolve.
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Separation of Enantiomers: As a chiral molecule, its enantiomers require a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.
-
Poor Resolution: Achieving baseline separation between all isomers can be challenging due to their similar chemical properties.
Q2: What type of HPLC column is recommended for separating positional isomers of this compound?
A2: A reversed-phase C18 or Phenyl column is a good starting point. Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions. For improved peak shape with the basic amine, a column with end-capping or a newer generation silica designed for use at higher pH is recommended.
Q3: How can I separate the enantiomers of this compound?
A3: Enantiomeric separation requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating the enantiomers of pharmaceutical compounds. Normal-phase or reversed-phase modes can be employed with these columns.[1][2][3]
Q4: What is a suitable initial mobile phase for method development?
A4: For a reversed-phase separation of positional isomers, a good starting point is a gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol. For example, a gradient of 10-90% acetonitrile in water with 0.1% formic acid or a 10-20 mM ammonium formate buffer (pH 3-4) is a common starting point. The acidic pH helps to protonate the amine, which can improve peak shape.
Troubleshooting Guide
Issue 1: Significant Peak Tailing for this compound
-
Question: My chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for amine-containing compounds is a common issue in reversed-phase HPLC.
-
Cause A: Secondary Interactions with Silanols: The basic amine group can interact with acidic silanol groups on the silica stationary phase.
-
Solution 1: Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, reducing their interaction with the protonated amine.
-
Solution 2: Use a Mobile Phase Buffer: A buffer, such as ammonium formate or ammonium acetate, at a low pH (e.g., 3-4) can help maintain a consistent ionic strength and pH, which can improve peak shape.
-
Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry detection.[4]
-
Solution 4: Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups. Modern columns designed for polar and basic compounds are often a good choice.
-
-
Cause B: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Issue 2: Co-elution or Poor Resolution of Positional Isomers
-
Question: I am unable to separate the positional isomers of this compound. How can I improve the resolution?
-
Answer: Improving the resolution between positional isomers often requires manipulation of the mobile phase or stationary phase to exploit subtle differences in their polarity and structure.
-
Solution 1: Optimize the Organic Modifier:
-
Change the Solvent: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity.
-
Adjust the Gradient: A shallower gradient will increase the run time but can significantly improve the separation of closely eluting peaks.
-
-
Solution 2: Modify the Mobile Phase pH: The ionization state of the isomers can be manipulated by changing the pH of the mobile phase, which can affect their retention and selectivity. Experiment with a pH range around the pKa of the amine and any other ionizable groups.
-
Solution 3: Change the Stationary Phase:
-
Phenyl Column: A phenyl stationary phase can provide different selectivity for aromatic compounds compared to a standard C18 column, potentially resolving the isomers.
-
Pentafluorophenyl (PFP) Column: A PFP column offers alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions.
-
-
Solution 4: Adjust the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which may alter selectivity.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my peaks are drifting between injections. What could be the cause?
-
Answer: Fluctuating retention times can be due to several factors related to the HPLC system and the mobile phase.
-
Cause A: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition or starting up the system.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.
-
-
Cause B: Mobile Phase Preparation Issues:
-
Solution 1: Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies. Degas the mobile phase before use.
-
Solution 2: Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure the components are thoroughly mixed.
-
-
Cause C: Pump Malfunction: Leaks or faulty check valves in the pump can cause an inconsistent flow rate.
-
Solution: Inspect the pump for leaks and listen for unusual noises. If necessary, perform pump maintenance as per the manufacturer's instructions.
-
-
Cause D: Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Experimental Protocols
The following are representative HPLC methods for the separation of this compound and its isomers. These are starting points and may require optimization for your specific application and instrumentation.
Protocol 1: Reversed-Phase Separation of Positional Isomers
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile |
Protocol 2: Chiral Separation of Enantiomers (Normal Phase)
| Parameter | Condition |
| Column | Chiralpak® IA (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase |
Data Presentation
Table 1: Representative Chromatographic Data for Positional Isomer Separation (Protocol 1)
| Compound | Retention Time (min) | Tailing Factor | Resolution (to previous peak) |
| Isomer 1 | 8.5 | 1.2 | - |
| This compound | 9.8 | 1.3 | 2.1 |
| Isomer 3 | 11.2 | 1.1 | 2.5 |
Note: This data is illustrative and will vary based on the specific isomers and HPLC system.
Table 2: Representative Chromatographic Data for Chiral Separation (Protocol 2)
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution |
| Enantiomer 1 | 12.3 | 1.1 | - |
| Enantiomer 2 | 14.5 | 1.1 | 2.8 |
Note: This data is illustrative and actual retention times and resolution will depend on the specific enantiomers and chiral stationary phase used.
Visualization
Caption: Troubleshooting workflow for HPLC separation of aminophenylmethanol isomers.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
dealing with catalyst poisoning in the hydrogenation for synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during hydrogenation for synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?
A1: The most common indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
A noticeable reduction in product yield and selectivity.
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.
-
A change in the physical appearance of the catalyst, such as a color change.
Q2: What are the primary sources of catalyst poisons in hydrogenation synthesis?
A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction setup itself.[1] Common poisons include:
-
Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons for many metal catalysts like palladium, platinum, and nickel.[2]
-
Nitrogen compounds: Amines, amides, and other nitrogen-containing functional groups can act as inhibitors.
-
Heavy metals: Traces of lead, mercury, arsenic, and other metals can irreversibly poison the catalyst.
-
Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb onto catalyst active sites.
-
Halides: Organic and inorganic halides can deactivate catalysts.
-
Water: In certain reactions, water can act as a poison by promoting side reactions or altering the catalyst support.
Q3: How can I identify the specific poison affecting my catalyst?
A3: Identifying the specific poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the feedstock or solvent.
-
Temperature-Programmed Desorption (TPD): To study the desorption of adsorbed species from the catalyst surface.
Q4: What is the difference between a reversible and an irreversible poison?
A4: The distinction lies in the strength of the interaction between the poison and the catalyst:
-
Reversible poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or by a simple regeneration procedure.
-
Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites.[1] This type of poisoning is often permanent, and the catalyst may need to be replaced.
Q5: Can I regenerate a poisoned catalyst?
A5: Yes, in many cases, poisoned catalysts can be regenerated to restore their activity. The appropriate regeneration method depends on the nature of the poison and the catalyst. Common methods include:
-
Thermal Treatment: Heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.
-
Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.
-
Solvent Extraction: Using a suitable solvent to extract the poisoning species.
Data Presentation: Quantitative Effects of Poisons
The following tables summarize the quantitative impact of common poisons on the activity of various hydrogenation catalysts.
Table 1: Effect of Sulfur Compounds on Palladium (Pd) Catalyst Activity
| Poison | Catalyst | Poison Concentration | Effect on Activity | Reference |
| Carbon Disulfide (CS₂) | Pd/Al₂O₃ | 6 µg/g | Rapid loss of hydrogenation activity | |
| Hydrogen Sulfide (H₂S) | Pd/SiO₂ | 2 ppm | Loss of oxygenate activity, selectivity shift to methane |
Table 2: Effect of Nitrogen Compounds on Platinum (Pt) Catalyst Activity
| Poison | Catalyst | Observations | Reference |
| Pyridine | Pt | Inhibition of hydrogenation | |
| Amines | Pt-based | Can act as inhibitors depending on concentration and structure |
Experimental Protocols
Protocol 1: Standard Procedure for Catalyst Activity Testing in Hydrogenation
This protocol outlines a general procedure for evaluating the activity of a hydrogenation catalyst.
-
Catalyst Preparation:
-
System Setup:
-
Assemble the reaction apparatus, ensuring all connections are secure.
-
Purge the system with an inert gas to remove air.
-
-
Reaction Execution:
-
Introduce the solvent and the substrate to be hydrogenated into the reaction vessel.
-
Pressurize the system with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.
-
Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots of the reaction mixture using techniques like GC or HPLC.
-
-
Work-up:
Protocol 2: Identification of Metal Poisons using ICP-MS
This protocol provides a general guideline for detecting trace metal contaminants on a catalyst.
-
Sample Preparation:
-
Accurately weigh a representative sample of the poisoned catalyst.
-
Digest the catalyst sample in a suitable acid mixture (e.g., aqua regia) using a microwave digester or hot plate. The goal is to completely dissolve the catalyst and bring the metals into solution.[5]
-
-
Standard Preparation:
-
Prepare a series of calibration standards containing known concentrations of the suspected metal poisons.[6]
-
-
ICP-MS Analysis:
-
Introduce the digested sample solution and calibration standards into the ICP-MS instrument.[7][8]
-
The instrument will atomize and ionize the sample in a high-temperature plasma.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the elemental composition.
-
-
Data Analysis:
-
Compare the signal intensities from the sample to the calibration curve to determine the concentration of each metal poison.
-
Protocol 3: Thermal Regeneration of a Deactivated Catalyst
This protocol describes a general procedure for regenerating a catalyst by thermal treatment.
-
Catalyst Loading:
-
Load the deactivated catalyst into a tube furnace or a suitable reactor.
-
-
Inert Gas Purge:
-
Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.
-
-
Heating Program:
-
Heat the catalyst under a continuous flow of inert gas to a specific temperature. The temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst. For example, a mild regeneration for some carbon-supported catalysts involves oxidation in air at 200°C followed by reduction in H₂ at 180°C.[9]
-
-
Cooling:
-
After the thermal treatment, cool the catalyst down to room temperature under the inert gas flow.
-
-
Passivation (if necessary):
-
For pyrophoric catalysts, it may be necessary to passivate the surface before exposure to air. This is typically done by introducing a small, controlled amount of oxygen into the inert gas stream.
-
Mandatory Visualizations
Caption: Mechanism of Catalyst Poisoning.
Caption: Troubleshooting Workflow for Catalyst Deactivation.
Caption: Decision-Making for Catalyst Regeneration.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Mechanisms of Nickel Catalyst Poisoning | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. sarponggroup.com [sarponggroup.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. people.duke.edu [people.duke.edu]
- 7. ICP-MS – Inductively Coupled Plasma Mass Spectrometry - Analytik Jena [analytik-jena.com]
- 8. What is ICP-MS? Principles & Technique | Agilent [agilent.com]
- 9. DSpace [dr.lib.iastate.edu]
Validation & Comparative
A Comparative Analysis of (2-Amino-4-methoxyphenyl)methanol and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for optimizing therapeutic efficacy and minimizing off-target effects. This guide provides a comparative analysis of (2-Amino-4-methoxyphenyl)methanol and its positional isomers, focusing on their physicochemical properties and potential biological activities. While direct comparative experimental data remains limited in publicly available literature, this guide consolidates known data and presents standardized experimental protocols to facilitate further research.
Physicochemical Properties: A Comparative Overview
The relative positions of the amino, methoxy, and hydroxymethyl groups on the benzene ring significantly influence the physicochemical properties of these isomers. These properties, in turn, can affect their solubility, membrane permeability, and interaction with biological targets. The following table summarizes key computed and, where available, experimentally determined physicochemical properties for this compound and several of its isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |
| This compound | 187731-65-3 | C₈H₁₁NO₂ | 153.18 | 335.1 ± 27.0[1] | - | 14.28 ± 0.10[2] | 0.9[1] |
| (2-Amino-5-methoxyphenyl)methanol | 55414-72-7 | C₈H₁₁NO₂ | 153.18 | - | - | - | 0.5 |
| (3-Amino-4-methoxyphenyl)methanol | 113928-90-8 | C₈H₁₁NO₂ | 153.18 | - | - | - | - |
| (4-Amino-2-methoxyphenyl)methanol | - | C₈H₁₁NO₂ | 153.18 | - | - | - | - |
| (4-Amino-3-methoxyphenyl)methanol | 148459-54-5 | C₈H₁₁NO₂ | 153.18 | 312.3 ± 27.0 | - | - | -0.09 |
| (5-Amino-2-methoxyphenyl)methanol | 135-95-5 | C₈H₁₁NO₂ | 153.18 | 317.2 ± 27.0 | 114 | - | - |
| (2-Amino-3-methoxyphenyl)methanol | 205877-13-0 | C₈H₁₁NO₂ | 153.18 | 312.6 ± 27.0 | 38 | 14.28 ± 0.10 | - |
| (2-Amino-6-methoxyphenyl)methanol | 177531-95-2 | C₈H₁₁NO₂ | 153.18 | - | - | - | - |
| (3-Amino-5-methoxyphenyl)methanol | 1261566-52-2 | C₈H₁₁NO₂ | 153.18 | - | - | - | - |
Synthesis of this compound and its Isomers
A general synthetic approach for the preparation of this compound and its isomers involves the reduction of the corresponding nitrobenzyl alcohols. This common pathway allows for the synthesis of a variety of isomers by starting with the appropriately substituted nitrophenol.
References
Validating the Structure of (2-Amino-4-methoxyphenyl)methanol: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Immediate Release
This guide provides a comprehensive analysis for validating the chemical structure of (2-Amino-4-methoxyphenyl)methanol, a key intermediate in various synthetic applications. The validation is demonstrated through a comparative approach using predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data from structurally analogous compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Structural Elucidation Using Predicted NMR Data
In the absence of publicly available experimental NMR spectra for this compound, this guide utilizes highly accurate prediction models to generate expected ¹H and ¹³C NMR chemical shifts. These predictions are then substantiated by comparing them with the established experimental NMR data of structurally related molecules, namely 2-aminobenzyl alcohol and 4-methoxyaniline. This comparative methodology provides a robust framework for the structural verification of the target compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The assignments are based on the distinct electronic environments of the protons in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.0-7.2 | Doublet | 1H | H-6 (Aromatic) | Expected in the aromatic region, downfield due to proximity to the electron-donating amino and methoxy groups. |
| ~6.3-6.5 | Doublet of doublets | 1H | H-5 (Aromatic) | Aromatic proton, upfield shift influenced by the ortho- and para-directing amino and methoxy groups. |
| ~6.2-6.3 | Doublet | 1H | H-3 (Aromatic) | Aromatic proton, significantly shielded by the para-methoxy and ortho-amino groups. |
| ~4.6 | Singlet | 2H | -CH₂OH (Methylene) | Protons of the benzylic alcohol, typically observed in this region. |
| ~4.0-5.0 (broad) | Singlet | 2H | -NH₂ (Amino) | Broad signal characteristic of exchangeable amine protons. |
| ~3.8 | Singlet | 3H | -OCH₃ (Methoxy) | Characteristic singlet for methoxy group protons. |
| ~2.0-3.0 (broad) | Singlet | 1H | -OH (Hydroxyl) | Broad singlet for the exchangeable hydroxyl proton. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. The predicted chemical shifts in CDCl₃ are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment | Justification |
| ~158-160 | C-4 (Aromatic) | Carbon attached to the electron-donating methoxy group, significantly deshielded. |
| ~148-150 | C-2 (Aromatic) | Carbon bearing the amino group, strongly deshielded. |
| ~130-132 | C-1 (Aromatic) | Quaternary carbon attached to the hydroxymethyl group. |
| ~116-118 | C-6 (Aromatic) | Aromatic CH carbon. |
| ~105-107 | C-5 (Aromatic) | Aromatic CH carbon, shielded by the adjacent methoxy group. |
| ~98-100 | C-3 (Aromatic) | Aromatic CH carbon, shielded by the adjacent amino and methoxy groups. |
| ~64-66 | -CH₂OH (Methylene) | Carbon of the hydroxymethyl group. |
| ~55-56 | -OCH₃ (Methoxy) | Carbon of the methoxy group. |
Comparative Analysis with Structurally Similar Compounds
To bolster the validation of the predicted spectra, a comparison with the experimental NMR data of 2-aminobenzyl alcohol and 4-methoxyaniline is presented.
Table 3: Comparison of Key ¹H NMR Chemical Shifts (ppm)
| Functional Group | This compound (Predicted) | 2-Aminobenzyl Alcohol (Experimental)[1] | 4-Methoxyaniline (Experimental) |
| Aromatic Protons | ~6.2-7.2 | ~6.5-7.1 | ~6.6-6.8 |
| -CH₂OH | ~4.6 | ~4.4 | - |
| -NH₂ | ~4.0-5.0 | ~4.9 | ~3.4 |
| -OCH₃ | ~3.8 | - | ~3.7 |
Table 4: Comparison of Key ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | This compound (Predicted) | 2-Aminobenzyl Alcohol (Experimental)[1] | 4-Methoxyaniline (Experimental) |
| C-NH₂ | ~148-150 | ~146.8 | ~142.9 |
| C-O | ~158-160 | - | ~152.0 |
| Aromatic CH | ~98-118 | ~115-128 | ~114-115 |
| -CH₂OH | ~64-66 | ~61.7 | - |
| -OCH₃ | ~55-56 | - | ~55.9 |
The comparative data demonstrates a strong correlation between the predicted chemical shifts for this compound and the experimental values for the analogous compounds, lending high confidence to the proposed structure.
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the structural elucidation of organic compounds.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 s
-
Pulse width: 30-45°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 s
-
Pulse width: 30-45°
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Logical Workflow for Structure Validation
The process of validating a chemical structure using NMR spectroscopy follows a logical progression, as illustrated in the diagram below.
References
Comparative Analysis of the Antimicrobial Potential of (2-Amino-4-methoxyphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial activity of various derivatives incorporating the (2-Amino-4-methoxyphenyl)methanol moiety. The data presented is collated from diverse studies, offering insights into the structure-activity relationships that may guide future drug discovery efforts. Due to a lack of extensive research on simple derivatives of this compound, this guide focuses on comparing more complex molecules that feature this structural component.
Quantitative Antimicrobial Data Summary
The antimicrobial efficacy of different derivatives is summarized below. The data, extracted from various studies, highlights the inhibitory action of these compounds against a range of bacterial and fungal strains. The primary metrics used for comparison are the Zone of Inhibition (in mm) and the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Derivative Type | Compound | Test Organism | Antimicrobial Activity (Zone of Inhibition in mm) | Reference |
| Nicotinonitrile Derivatives | 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-(4-methoxyphenyl) nicotinonitrile | Bacillus megaterium | 18 | [1] |
| Staphylococcus aureus | 20 | [1] | ||
| Escherichia coli | 17 | [1] | ||
| Salmonella typhi | 16 | [1] | ||
| Aspergillus niger | 19 | [1] | ||
| 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-(4-methoxyphenyl) nicotinonitrile | Bacillus megaterium | 16 | [1] | |
| Staphylococcus aureus | 18 | [1] | ||
| Escherichia coli | 15 | [1] | ||
| Salmonella typhi | 14 | [1] | ||
| Aspergillus niger | 17 | [1] | ||
| Chromene-carbonitrile Derivative | 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC) | Escherichia coli | 16.0 ± 0.36 | [2] |
| Klebsiella pneumoniae | 15.5 ± 1.10 | [2] | ||
| Bacillus subtilis | 22.0 ± 1.49 | [2] | ||
| Staphylococcus aureus | 15.0 ± 0.74 | [2] | ||
| Thiazole Derivative | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPs | Escherichia coli | 15 | [3] |
| Staphylococcus aureus | 18 | [3] |
Note: The data presented is for representative compounds from the cited studies and is intended for comparative purposes. For a comprehensive understanding, please refer to the original publications.
Experimental Protocols
The methodologies employed in the cited studies to determine antimicrobial activity are detailed below.
Agar Well Diffusion Method (for Nicotinonitrile and Thiazole Derivatives)[1][3]
This method is used to assess the antimicrobial activity of the synthesized compounds by measuring the zone of inhibition.
Procedure:
-
Media Preparation: Nutrient agar for bacteria and Potato Dextrose Agar for fungi are prepared and sterilized.
-
Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is uniformly spread over the surface of the solidified agar plates.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMF), is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.
Agar Plate Test (for Chromene-carbonitrile Derivative)[2]
This method also relies on the diffusion of the antimicrobial agent into the agar to inhibit microbial growth.
Procedure:
-
Bacterial Culture Preparation: The test bacteria are cultured in a suitable broth to achieve a specific cell density.
-
Agar Plate Inoculation: The bacterial culture is swabbed evenly onto the surface of Mueller-Hinton agar plates.
-
Disk Application: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the discs, where bacterial growth is inhibited, is measured.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the screening of antimicrobial compounds, a process central to the studies referenced in this guide.
Caption: Generalized workflow for synthesis and antimicrobial screening of novel compounds.
This guide provides a snapshot of the current research landscape for antimicrobial derivatives related to this compound. The presented data and methodologies aim to facilitate a better understanding of their potential and to encourage further investigation in this promising area of drug development.
References
Cross-Validation of Analytical Methods for the Quantification of (2-Amino-4-methoxyphenyl)methanol: A Comparative Guide
In the development and manufacturing of pharmaceutical products, the purity and concentration of intermediates are critical quality attributes. (2-Amino-4-methoxyphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is essential to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
The objective of this guide is to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs by presenting a hypothetical cross-validation study. This includes a detailed comparison of performance parameters, experimental protocols, and a visual representation of the validation workflow.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the hypothetical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound, based on a simulated cross-validation study.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria (as per ICH Q2(R1)) [1][2] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 0.01 - 10 | Dependent on assay requirements |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% | 98.0 - 102.0% for drug substance |
| Precision (%RSD) | ||||
| - Repeatability | < 1.0% | < 1.5% | < 0.8% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.2% | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 | 0.001 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.15 | 0.003 | Signal-to-noise ratio of 10:1 |
| Specificity/Selectivity | Moderate | High | Very High | No interference at the retention time of the analyte |
| Robustness | High | Moderate | High | Consistent results with minor variations in method parameters |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. The following sections outline the hypothetical experimental protocols for the HPLC-UV, GC-MS, and LC-MS/MS methods used in this comparative analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substance or intermediate samples.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 10 10 90 12 10 90 12.1 90 10 | 15 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (90:10 A:B) to a final concentration of 10 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and is suitable for identifying and quantifying volatile impurities. Derivatization is often required for polar compounds like this compound to improve volatility and thermal stability.[3]
-
Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
Derivatization: To a 1 mg/mL solution of the sample in acetonitrile, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification, such as in pharmacokinetic studies or for detecting low-level impurities.[4]
-
Instrumentation: Sciex Triple Quad 5500 system or equivalent, coupled with an ExionLC AD system.
-
Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 3 5 95 4 5 95 4.1 95 5 | 5 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Quantifier: Precursor ion (m/z) → Product ion (m/z)
-
Qualifier: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values would be determined during method development)
-
-
Sample Preparation: Dilute the sample in the initial mobile phase (95:5 A:B) to a final concentration within the calibration range (e.g., 1 ng/mL).
Visualizations
The following diagrams illustrate the workflow for the cross-validation of these analytical methods and a logical comparison of their key attributes.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparison of key attributes for the analytical methods.
Conclusion
The cross-validation of analytical methods is a fundamental requirement in the pharmaceutical industry to ensure data integrity and product quality.[5][6] This guide provides a framework for comparing HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control where high sensitivity is not a primary requirement.
-
GC-MS offers enhanced selectivity, particularly for volatile impurities, but may require derivatization for polar analytes, adding complexity to the sample preparation.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level analysis and in complex matrices, though it comes with higher operational costs and complexity.
The choice of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, regulatory requirements, and available resources. The provided protocols and comparative data serve as a starting point for the development and validation of a suitable analytical method for this compound.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. ajrconline.org [ajrconline.org]
A Comparative Guide to (2-Amino-4-methoxyphenyl)methanol and (2-Aminophenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular complexity and high reaction efficiency. Among the versatile building blocks available, aminobenzyl alcohols serve as crucial precursors for a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. This guide provides an objective comparison of (2-Amino-4-methoxyphenyl)methanol and (2-Aminophenyl)methanol, focusing on their performance in the synthesis of key heterocyclic structures, supported by experimental data and detailed protocols.
Introduction to the Reagents
(2-Aminophenyl)methanol and this compound are structurally similar aromatic compounds containing both an amino and a primary alcohol functional group. The key distinction lies in the presence of a methoxy group at the C4 position of the benzene ring in this compound. This substituent significantly influences the electronic properties of the molecule, thereby altering its reactivity and suitability for specific synthetic transformations.
| Compound | Structure | Molar Mass ( g/mol ) |
| (2-Aminophenyl)methanol | 123.15 | |
| This compound | 153.18[1] |
Comparative Performance in Heterocycle Synthesis
The primary application of these aminobenzyl alcohols in organic synthesis is as precursors for nitrogen-containing heterocycles such as quinazolines and benzoxazines. The electronic nature of the substituent on the aromatic ring plays a critical role in the reaction pathways and overall efficiency.
Electronic Effects
The methoxy group (-OCH₃) in this compound is a strong electron-donating group due to its +M (mesomeric) effect. This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This enhanced nucleophilicity can lead to faster reaction rates in electrophilic aromatic substitution reactions and can also influence the oxidation potential of the molecule.
| Feature | (2-Aminophenyl)methanol | This compound | Rationale |
| Nucleophilicity of the Amino Group | Moderate | Higher | The electron-donating methoxy group increases the electron density on the nitrogen atom. |
| Susceptibility to Oxidation | Moderate | Higher | The electron-rich aromatic ring is more susceptible to oxidation. |
| Reactivity in Electrophilic Aromatic Substitution | Moderate | Higher | The activating methoxy group accelerates the rate of electrophilic attack on the aromatic ring. |
Synthesis of 2-Substituted Quinazolines
Quinazolines are a class of bicyclic heteroaromatic compounds with a wide range of biological activities. A common synthetic route involves the condensation of a 2-aminobenzyl alcohol derivative with an aldehyde or nitrile.
Reaction Scheme for Quinazoline Synthesis:
References
A Comparative Guide to the Efficacy of (2-Amino-4-methoxyphenyl)methanol and Other Building Blocks in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (2-Amino-4-methoxyphenyl)methanol and alternative building blocks in the synthesis of quinoline and quinazoline scaffolds, which are pivotal in medicinal chemistry. The efficacy of these building blocks is evaluated based on reaction yields and the biological activity of the resulting heterocyclic compounds, supported by experimental data from peer-reviewed literature.
Introduction to this compound as a Building Block
This compound is a valuable bifunctional building block containing both a nucleophilic amino group and a hydroxymethyl group on a methoxy-activated benzene ring. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of various heterocyclic compounds, particularly quinolines and quinazolines. The electron-donating methoxy group at the C4 position can influence the reactivity of the aromatic ring and the amino group, potentially impacting reaction rates and yields compared to unsubstituted or differently substituted analogs.
Efficacy in Quinoline Synthesis via Friedländer Annulation
The modified Friedländer annulation is a common strategy for synthesizing quinolines, where 2-aminobenzyl alcohols react with carbonyl compounds. The efficacy of this compound and other substituted 2-aminobenzyl alcohols in this reaction can be compared based on the yields of the resulting quinoline products.
Quantitative Data: Comparison of Reaction Yields
The following table summarizes the yields of quinolines synthesized from various substituted 2-aminobenzyl alcohols under comparable reaction conditions. The data is compiled from studies employing a base-mediated condensation with ketones in DMSO.
| Building Block | Substituent on Benzyl Alcohol | Ketone | Product | Yield (%) | Reference |
| 2-Aminobenzyl alcohol | H | Acetophenone | 2-Phenylquinoline | 85 | Yang et al. (2021) |
| This compound | 4-Methoxy | Acetophenone | 7-Methoxy-2-phenylquinoline | 84 | Yang et al. (2021) |
| (2-Amino-5-methylphenyl)methanol | 5-Methyl | Acetophenone | 6-Methyl-2-phenylquinoline | 82 | Yang et al. (2021) |
| (2-Amino-4-chlorophenyl)methanol | 4-Chloro | Acetophenone | 7-Chloro-2-phenylquinoline | 78 | Yang et al. (2021) |
| (2-Amino-3,5-dibromophenyl)methanol | 3,5-Dibromo | Acetophenone | 6,8-Dibromo-2-phenylquinoline | 75 | Yang et al. (2021) |
Analysis: The data indicates that this compound provides a high yield (84%) in the synthesis of the corresponding 7-methoxyquinoline derivative, comparable to the unsubstituted 2-aminobenzyl alcohol. The presence of an electron-donating methoxy group at the para-position to the amino group does not significantly hinder the reaction. In contrast, electron-withdrawing groups like chloro and bromo tend to result in slightly lower yields, suggesting that the electronic nature of the substituent on the 2-aminobenzyl alcohol can influence the efficiency of the Friedländer annulation.
Experimental Protocol: Synthesis of 7-Methoxy-2-phenylquinoline
This protocol is adapted from the work of Yang et al. (2021).
Materials:
-
This compound
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction tube, add this compound (0.2 mmol, 1.0 equiv.), acetophenone (0.3 mmol, 1.5 equiv.), and KOH (0.4 mmol, 2.0 equiv.).
-
Add DMSO (2.0 mL) to the mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for 30 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-methoxy-2-phenylquinoline.
Efficacy in Quinazoline Synthesis and Biological Activity of Derivatives
This compound and its analogs are also key precursors for quinazoline synthesis. The ultimate measure of efficacy for these building blocks in a drug discovery context is often the biological activity of the resulting compounds.
Quantitative Data: Anticancer Activity of Quinazoline Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of various quinazoline derivatives against different cancer cell lines. These quinazolines were synthesized from correspondingly substituted 2-aminobenzyl alcohol precursors.
| Building Block Precursor | Substituent on Quinazoline | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 7-Methoxy | A549 (Lung Cancer) | 5.2 | Al-Omary et al. (2012) |
| This compound | 7-Methoxy | HCT116 (Colon Cancer) | 7.8 | Al-Omary et al. (2012) |
| 2-Aminobenzyl alcohol | Unsubstituted | A549 (Lung Cancer) | 12.5 | Al-Omary et al. (2012) |
| 2-Aminobenzyl alcohol | Unsubstituted | HCT116 (Colon Cancer) | 15.1 | Al-Omary et al. (2012) |
| (2-Amino-4-chlorophenyl)methanol | 7-Chloro | A549 (Lung Cancer) | 8.9 | Al-Omary et al. (2012) |
| (2-Amino-4-chlorophenyl)methanol | 7-Chloro | HCT116 (Colon Cancer) | 10.3 | Al-Omary et al. (2012) |
Analysis: Quinazoline derivatives synthesized from this compound, which possess a 7-methoxy substituent, exhibit significantly lower IC50 values (higher potency) against both A549 and HCT116 cancer cell lines compared to the unsubstituted analogs. This suggests that the methoxy group at this position contributes favorably to the anticancer activity of the quinazoline scaffold. The chloro-substituted analog also shows enhanced potency compared to the unsubstituted version, though slightly less than the methoxy-substituted one. This highlights the importance of the substituent on the building block in modulating the biological efficacy of the final product.
Experimental Protocol: General Synthesis of 2-Substituted Quinazolines
This generalized protocol is based on copper-catalyzed reactions of (2-aminophenyl)methanols with aldehydes.
Materials:
-
Substituted (2-Aminophenyl)methanol (e.g., this compound)
-
Aldehyde
-
Copper(I) iodide (CuI)
-
Cerium nitrate hexahydrate
-
Ammonium chloride
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the substituted (2-aminophenyl)methanol (1.0 mmol) and the aldehyde (1.2 mmol) in the chosen solvent.
-
Add the copper catalyst, cerium nitrate hexahydrate, and ammonium chloride.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-substituted quinazoline.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism: Modified Friedländer Quinoline Synthesis
The following diagram illustrates the plausible reaction mechanism for the base-catalyzed synthesis of quinolines from 2-aminobenzyl alcohols and ketones.
Caption: Proposed mechanism for the modified Friedländer quinoline synthesis.
Experimental Workflow: Synthesis to Biological Evaluation
The diagram below outlines the general workflow from the synthesis of quinazoline derivatives to the evaluation of their biological activity.
spectroscopic comparison of synthesized vs commercial (2-Amino-4-methoxyphenyl)methanol
A Comparative Guide for Researchers in Drug Discovery and Development
For scientists engaged in the nuanced fields of pharmaceutical research and organic synthesis, the purity and structural integrity of chemical intermediates are paramount. (2-Amino-4-methoxyphenyl)methanol is a key building block in the synthesis of various biologically active molecules. This guide provides an objective spectroscopic comparison of lab-synthesized this compound against its commercially available counterparts, supported by experimental data and detailed protocols.
At a Glance: Spectroscopic Data Comparison
A direct comparison of the key spectroscopic characteristics of synthesized and commercial this compound is presented below. The data for the synthesized sample is based on typical results obtained from the reduction of 2-nitro-4-methoxybenzyl alcohol, a common synthetic route. The data for the commercial sample represents expected values based on supplier specifications and publicly available information for a high-purity standard.
| Spectroscopic Technique | Parameter | Synthesized this compound (Typical Values) | Commercial this compound (Expected Values) |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) in ppm | ~6.7-7.1 (m, 3H, Ar-H), ~4.6 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃), ~3.7 (br s, 2H, NH₂), ~2.0 (br s, 1H, OH) | ~6.7-7.1 (m, 3H, Ar-H), ~4.6 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃), ~3.7 (br s, 2H, NH₂), ~2.0 (br s, 1H, OH) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) in ppm | ~150.0 (C-O), ~140.0 (C-N), ~120-130 (Ar-C), ~110-115 (Ar-C), ~65.0 (CH₂), ~55.0 (OCH₃) | ~150.0 (C-O), ~140.0 (C-N), ~120-130 (Ar-C), ~110-115 (Ar-C), ~65.0 (CH₂), ~55.0 (OCH₃) |
| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | ~3400-3200 (N-H, O-H str), ~2950-2850 (C-H str), ~1620 (N-H bend), ~1250 (C-O str), ~1050 (C-O str) | ~3400-3200 (N-H, O-H str), ~2950-2850 (C-H str), ~1620 (N-H bend), ~1250 (C-O str), ~1050 (C-O str) |
| Mass Spectrometry (EI) | m/z | 153 (M⁺), 136 (M⁺ - OH), 122 (M⁺ - CH₂OH) | 153 (M⁺), 136 (M⁺ - OH), 122 (M⁺ - CH₂OH) |
It is important to note that minor variations in the spectroscopic data of the synthesized product can occur due to residual solvents, impurities from starting materials, or byproducts. Commercial samples, particularly those of high purity, are expected to provide spectra that are highly consistent with reference data.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-nitro-4-methoxybenzyl alcohol.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-nitro-4-methoxybenzyl alcohol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%) to the solution.
-
Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Filtration: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The synthesized or commercial sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum was obtained using a KBr pellet method. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting mass-to-charge (m/z) ratios of the fragments were recorded.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow of the synthesis and comparative analysis.
Caption: Synthesis workflow for this compound.
Caption: Workflow for the spectroscopic comparison.
peer-reviewed literature validating the use of (2-Amino-4-methoxyphenyl)methanol
Despite a comprehensive search, no peer-reviewed literature validating the specific use of (2-Amino-4-methoxyphenyl)methanol in a comparative context or detailing its role in biological signaling pathways has been identified.
Initial searches for the compound, including by its CAS number (102599-92-0), primarily yield listings in chemical supplier databases and general chemical information repositories like PubChem.[1][2][3] These resources provide basic chemical data but do not contain experimental results, application validations, or comparisons with alternative compounds as requested.
The available scientific literature includes studies on structurally related compounds, such as other methoxyphenyl and aminophenyl derivatives. For instance, research has been published on the synthesis and biological activities of various methoxy- and amino-substituted molecules, some of which have been investigated for antimicrobial, antioxidant, or anticancer properties.[4][5][6][7] However, these studies do not specifically mention or utilize this compound.
Without any peer-reviewed experimental data, it is not possible to construct the requested "Publish Comparison Guide." This includes the inability to:
-
Present Quantitative Data: No experimental results are available to summarize in comparative tables.
-
Provide Experimental Protocols: There are no published experiments involving this compound from which to extract detailed methodologies.
-
Create Visualizations: No signaling pathways or experimental workflows involving this compound have been described in the literature, precluding the creation of the requested Graphviz diagrams.
Therefore, the core requirements for this topic cannot be fulfilled due to the lack of available scientific literature.
References
- 1. This compound | C8H11NO2 | CID 45090899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Amino-4-chloro-5-methoxyphenyl)methanol | C8H10ClNO2 | CID 130139409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized (2-Amino-4-methoxyphenyl)methanol
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of analytical techniques for assessing the purity of (2-Amino-4-methoxyphenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. We present experimental protocols and data to aid in the selection of the most appropriate methods for your research needs.
The reliable determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensure safety and efficacy. This compound, with the chemical formula C₈H₁₁NO₂, is a significant building block in medicinal chemistry. Its purity can be affected by residual starting materials, byproducts formed during synthesis, and degradation products. Therefore, robust analytical methods are essential for its characterization.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Quantitative purity (% area), detection and quantification of impurities. | High sensitivity, high resolution, well-established for purity determination. | Requires reference standards for impurity identification and quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing information about the chemical environment of the nuclei. | Structural confirmation, identification and quantification of impurities (qNMR), determination of molar ratios.[1][2][3] | Provides detailed structural information, can be quantitative without a specific reference standard for the analyte.[1][4] | Lower sensitivity compared to HPLC, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by mass. | High sensitivity and specificity, provides molecular weight information. | Typically not quantitative on its own, may require coupling with a separation technique like HPLC (LC-MS). |
Potential Impurities in Synthesized this compound
The purity of this compound can be compromised by impurities originating from the synthetic route. A common synthesis involves the reduction of a nitro-precursor.[5] Therefore, potential impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Such as the nitro-precursor, indicating an incomplete reaction.
-
Byproducts: Formed through side reactions during the synthesis.
-
Degradation Products: Resulting from the instability of the final compound under certain conditions.
A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and developing appropriate analytical methods for their detection.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable purity assessment. Below are representative protocols for HPLC, NMR, and MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the main compound from its potential impurities and degradation products.[6] The following is a general protocol that can be optimized for specific needs.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
General Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare the sample solution of the synthesized compound at a similar concentration.
-
Set the HPLC parameters: column temperature, flow rate (e.g., 1.0 mL/min), and UV detection wavelength (determined by UV scan of the analyte).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of the main peak and identify any impurity peaks.
-
Calculate the purity of the sample based on the peak area percentages.
Validation: The HPLC method should be validated according to ICH guidelines, including parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a powerful tool for purity assessment without the need for a specific reference standard of the analyte.[1][2][3][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Internal Standard:
-
A certified internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
General Procedure:
-
Accurately weigh a known amount of the synthesized this compound and the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
Mass Spectrometry (MS)
Mass spectrometry is primarily used for structural confirmation and identification of impurities.
Instrumentation:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
General Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it through an LC system (LC-MS).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Compare the observed molecular ion peak with the calculated molecular weight of this compound (153.18 g/mol ).[9]
-
Analyze other peaks in the spectrum to identify potential impurities by their mass-to-charge ratios. The mass spectrum of the related compound (4-methoxyphenyl)methanol shows a molecular ion at m/z 138, which can be used for comparison of fragmentation patterns.[10]
Logical Workflow for Purity Assessment
A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates a logical workflow.
Caption: Workflow for the synthesis and purity assessment of this compound.
Conclusion
The purity assessment of synthesized this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. HPLC provides a robust method for quantitative purity determination, while NMR offers invaluable structural information and an alternative quantitative approach. Mass spectrometry serves as a powerful tool for molecular weight confirmation and impurity identification. By employing a combination of these methods and following a logical workflow, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the quality and reliability of their subsequent research and development efforts.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. science.gov [science.gov]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. prepchem.com [prepchem.com]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. ccsenet.org [ccsenet.org]
- 9. This compound | C8H11NO2 | CID 45090899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Safety Operating Guide
Proper Disposal of (2-Amino-4-methoxyphenyl)methanol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary disposal route for (2-Amino-4-methoxyphenyl)methanol is through an approved hazardous waste disposal facility. Due to its chemical nature as an aromatic amine, this compound requires careful handling and adherence to specific safety protocols to mitigate potential health risks and environmental contamination. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
It is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure. Avoid generating dust or aerosols during handling and disposal. In case of a spill, immediately follow your laboratory's established spill response protocol for chemical waste.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Include the full chemical name and CAS number (187731-65-3) on the label.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Ensure the container is in good condition, free from cracks or leaks.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located away from general laboratory traffic and sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Provide all necessary information about the waste, including its composition and quantity.
-
Do not attempt to dispose of this compound down the drain or in regular trash. [1][2] This compound's potential environmental impact necessitates professional disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 187731-65-3 |
| Appearance | Solid (predicted) |
| Solubility | Data not available |
Given the presence of the amino group on the aromatic ring, it is prudent to assume that this compound may have toxicological properties that are not yet fully characterized. Therefore, a conservative approach to handling and disposal is essential.
Signaling Pathway and Experimental Protocol Visualization
As this document pertains to the direct operational procedures for chemical disposal, a signaling pathway diagram is not applicable. The experimental protocol is the step-by-step disposal procedure outlined above and visualized in the provided workflow diagram. Adherence to this protocol is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. For further details on the hazards associated with aromatic amines, consult with your institution's EHS department and refer to relevant toxicological databases.
References
Personal protective equipment for handling (2-Amino-4-methoxyphenyl)methanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (2-Amino-4-methoxyphenyl)methanol (CAS No. 187731-65-3), including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. | Must comply with EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Inspect gloves for integrity before each use. |
| Laboratory coat. | To be worn at all times in the laboratory. | |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. | If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will mitigate risks. Follow these procedural steps for safe laboratory operations.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Have an eyewash station and safety shower readily accessible.
-
Remove all potential ignition sources from the handling area.
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or vapors.
-
Use spark-proof tools and explosion-proof equipment if necessary.
-
Keep the container tightly closed when not in use.
3. In Case of Exposure:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and empty containers, should also be disposed of as hazardous waste.
-
Container Disposal: Do not reuse empty containers. Triple rinse the container with an appropriate solvent, and dispose of the rinsate as hazardous waste. Puncture and dispose of the container in accordance with local regulations.
Disclaimer: This information is intended for guidance and is based on available safety data. Always refer to the specific Safety Data Sheet (SDS) for this compound before handling the chemical and follow all institutional and regulatory safety protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
